molecular formula C16H20 B241783 1-Phenyladamantane CAS No. 780-68-7

1-Phenyladamantane

Cat. No.: B241783
CAS No.: 780-68-7
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
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Description

1-Phenyladamantane is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of new therapeutic agents. Recent research has explored its incorporation into novel compounds targeting tropical diseases. For instance, derivatives functionalized with the 1-(4-phenyl)adamantane core have been synthesized and evaluated against Trypanosoma brucei , the parasite responsible for African trypanosomiasis. One such derivative, a thiosemicarbazone, demonstrated promising trypanocidal activity, emerging as a lead compound with an EC50 of 0.16 µM . The rigid, lipophilic adamantane group is frequently employed in drug design to enhance the metabolic stability and bioavailability of pharmacophores . The strategic inclusion of a phenyl ring between the adamantane core and a side chain is a documented strategy to optimize the distance and orientation of functional groups, thereby improving a compound's biological activity and selectivity index . Research into 1-Phenyladamantane-based compounds continues to focus on optimizing the molecular architecture to develop more effective and selective chemical tools and drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACJBFHSZJWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878034
Record name 1-PHENYLADAMANTANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30176-62-6, 780-68-7
Record name 1-PHENYLADAMANTANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLADAMANTANE
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Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and purification protocols for 1-phenyladamantane (CAS 780-68-7). It is designed for researchers requiring precise solvent selection for synthesis, recrystallization, and formulation.

Executive Summary

1-Phenyladamantane is a bulky, lipophilic hydrocarbon consisting of a rigid adamantane cage substituted at the bridgehead position with a phenyl ring. Its solubility behavior is governed by the interplay between the high dispersion forces of the diamondoid cage and the


-

interactions of the aromatic ring.

For research and development, this compound presents a classic "hydrophobic scaffold" challenge: it is highly soluble in non-polar organic solvents but practically insoluble in aqueous media. Successful manipulation requires selecting solvents that balance these hydrophobic interactions against polarity—specifically for processes like recrystallization (where temperature-dependent solubility is key) and liquid-liquid extraction .

Physicochemical Profile

Understanding the fundamental properties of 1-phenyladamantane is prerequisite to predicting its behavior in solution.

PropertyValue / CharacteristicTechnical Implication
CAS Number 780-68-7Unique identifier for procurement/safety checks.
Molecular Formula

High carbon-to-hydrogen ratio indicates high lipophilicity.
Molecular Weight 212.33 g/mol Moderate size, allowing for significant Van der Waals interactions.
Melting Point 84°C - 88°CSignificantly lower than unsubstituted adamantane (270°C) due to symmetry breaking, facilitating lower-temperature recrystallization.
LogP (Estimated) ~5.8 - 6.2Extremely lipophilic. Partitions almost exclusively into organic phases.
Hansen Solubility High

(Dispersion)
Solvents with high dispersion parameters (e.g., Toluene, DCM) are thermodynamically favored.

Solubility Landscape

The solubility of 1-phenyladamantane can be categorized into three distinct classes based on solvent interaction mechanisms.

Class I: Good Solvents (High Solubility)

Used for: Reaction medium, extraction, initial dissolution. These solvents share high dispersion forces and/or aromatic character, matching the solute's energy profile.

  • Dichloromethane (DCM): Excellent solubility. The primary choice for liquid-liquid extraction from aqueous reaction quenches.

  • Toluene / Benzene: High solubility due to

    
    -
    
    
    
    stacking interactions with the phenyl ring and hydrophobic compatibility with the adamantyl cage.
  • Tetrahydrofuran (THF): Good solubility; useful for reactions requiring ether solvents.

  • Chloroform: Similar performance to DCM but often avoided due to higher toxicity unless necessary for NMR (

    
    ).
    
Class II: Recrystallization Solvents (Temperature-Dependent)

Used for: Purification. These solvents exhibit a steep solubility curve—dissolving the compound at boiling point but precipitating it upon cooling.

  • Ethanol (Absolute): The gold standard. 1-Phenyladamantane is sparingly soluble in cold ethanol but soluble in hot ethanol.

  • Isopropanol (IPA): Similar to ethanol but with a higher boiling point, allowing for greater solute load at saturation.

  • Hexane: While generally a "good" solvent, it can be used for recrystallization if cooled to -20°C or -78°C, often yielding high-purity crystals.

Class III: Anti-Solvents (Insoluble)

Used for: Precipitation, crashing out products.

  • Water: Completely insoluble.

  • Methanol: Low solubility at room temperature; effective anti-solvent when added to a DCM or Toluene solution.

  • Acetonitrile: Poor solubility due to high polarity and lack of strong dispersion capabilities.

Summary Data Table
SolventSolubility RatingPrimary ApplicationMechanism
Dichloromethane High (>100 mg/mL)Extraction / ChromatographyPolarizability / Dispersion
Toluene HighReaction Solvent

-Stacking / Hydrophobic
Hexane Moderate-HighChromatography / Low-Temp Cryst.Hydrophobic Effect
Ethanol Temperature DependentRecrystallization Polarity mismatch at low temp
Methanol LowAnti-solvent / WashHigh Polarity
Water NegligiblePhase SeparationHydrophobic Exclusion

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Purify crude 1-phenyladamantane to remove synthesis byproducts (e.g., unreacted adamantane or oligomers).

Solvent System: Ethanol (Single solvent) or Ethanol/Water (Solvent/Anti-solvent).

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol dropwise while heating the flask on a hot plate (approx. 70°C).

    • Critical Step: Add only enough solvent to dissolve the solid at the boiling point. If the solution is colored, add activated charcoal and filter hot.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Observation: White needles or plates should begin to form.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the crystals using a Buchner funnel with vacuum suction.

  • Washing: Wash the filter cake with cold ethanol (-20°C) to remove surface impurities without redissolving the product.

  • Drying: Dry under high vacuum to remove residual solvent.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine exact solubility limits for formulation.

  • Add excess 1-phenyladamantane to a vial containing the target solvent (e.g., 5 mL).

  • Agitate at constant temperature (25°C) for 24 hours.

  • Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic membrane is essential).

  • Quantify the filtrate concentration using HPLC (UV detection at 254 nm, utilizing the phenyl chromophore).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolventSelection Start Process Requirement Dissolve Complete Dissolution (Reaction/Extraction) Start->Dissolve Purify Purification (Recrystallization) Start->Purify Precipitate Precipitation (Crash Out) Start->Precipitate DCM Dichloromethane (High Solubility) Dissolve->DCM Extraction Tol Toluene (High Solubility) Dissolve->Tol High Temp Rxn EtOH Ethanol (Temp Dependent) Purify->EtOH Standard Protocol Hex Hexane (Temp Dependent) Purify->Hex Low Temp Protocol MeOH Methanol (Anti-Solvent) Precipitate->MeOH Mild Water Water (Strong Anti-Solvent) Precipitate->Water Aggressive

Caption: Decision tree for solvent selection based on thermodynamic interaction requirements.

Thermodynamic Analysis (Hansen Parameters)

The solubility behavior can be rationalized using Hansen Solubility Parameters (HSP).

  • 
     (Dispersion):  1-Phenyladamantane has a high 
    
    
    
    value due to its large hydrocarbon skeleton.
  • 
     (Polarity) & 
    
    
    
    (Hydrogen Bonding):
    Both are very low.

Implication:

  • Match: Solvents like Toluene (

    
    ) match the solute's dispersion energy, leading to high solubility.
    
  • Mismatch: Solvents like Water (

    
    ) have a massive hydrogen-bonding component that 1-phenyladamantane cannot disrupt, leading to phase separation (hydrophobic effect).
    
  • The "Sweet Spot": Ethanol has moderate

    
    , which makes it a poor solvent at room temperature (energy penalty), but increasing temperature provides enough thermal energy to overcome this barrier, enabling the recrystallization mechanism.
    

References

  • ChemicalBook. (n.d.). 1-Phenyladamantane Properties and Melting Point Data. Retrieved from

  • PubChem. (n.d.). 1-Phenyladamantane Compound Summary (CID 522696). National Center for Biotechnology Information. Retrieved from

  • Newman, D. A., et al. (2014). Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. Journal of the American Chemical Society. (Describes synthesis and workup using benzene/chlorobenzene). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-Phenyladamantane. (Confirming insolubility in water). Retrieved from

An In-depth Technical Guide to the Lipophilicity of 1-Phenyladamantane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a deep dive into the use of the 1-phenyladamantane moiety, a unique three-dimensional, rigid, and highly lipophilic scaffold. We will explore its profound impact on drug design, moving beyond the simplistic view of adamantane as a mere "lipophilic bullet" to a nuanced understanding of its role in enhancing metabolic stability, target engagement, and overall druglikeness. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric replacements to overcome common developmental hurdles.

The Adamantane Scaffold: More Than a Hydrophobic Anchor

The journey of adamantane in medicinal chemistry began with the discovery of Amantadine's antiviral properties in the 1960s.[1][2][3] Since then, the adamantane cage has been incorporated into numerous clinically approved drugs for a wide range of diseases, including type 2 diabetes, neurodegenerative disorders, and viral infections.[4][5] Its utility stems from a unique combination of properties:

  • Exceptional Lipophilicity: The rigid, saturated hydrocarbon framework of adamantane is inherently lipophilic. Incorporating it into a molecule significantly increases its partition coefficient (logP), a key measure of lipophilicity.[6][7]

  • Three-Dimensional Structure: Unlike flat aromatic rings, the adamantane cage is a bulky, globular structure. This three-dimensionality allows for a more effective and precise exploration of binding pockets in drug targets, providing a powerful tool to escape the "flat land" of traditional drug discovery, which is often dominated by aromatic systems.[4][6]

  • Metabolic Stability: The adamantane core is exceptionally resistant to metabolic degradation. Its rigid structure can sterically shield adjacent functional groups from enzymatic cleavage by metabolic enzymes like Cytochrome P450s, thereby increasing the drug's plasma half-life and stability.[2][6]

The 1-phenyladamantane moiety combines the desirable properties of the adamantane cage with a phenyl group, creating a versatile building block for fine-tuning a drug candidate's profile.

Quantifying the Lipophilic Contribution of 1-Phenyladamantane

To appreciate the impact of the 1-phenyladamantane group, it is instructive to compare its calculated lipophilicity (cLogP) with its constituent parts. The inclusion of an adamantyl group is estimated to increase the cLogP value of a given drug by approximately 3.1 log units.[6]

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP (Calculated)
BenzeneC₆H₆78.112.13
AdamantaneC₁₀H₁₆136.243.35
1-Phenyladamantane C₁₆H₂₀ 212.33 5.48

Note: cLogP values are estimates and can vary based on the algorithm used. The values presented serve for comparative purposes.

This table clearly demonstrates that the 1-phenyladamantane moiety possesses a significantly higher lipophilicity than either benzene or adamantane alone, making it a potent tool for medicinal chemists looking to increase a compound's hydrophobicity.

The Impact of 1-Phenyladamantane-Mediated Lipophilicity on ADMET Properties

Lipophilicity is a double-edged sword in drug discovery; it is essential for membrane permeation but can also lead to undesirable outcomes if not carefully optimized.[8][][10] The incorporation of a 1-phenyladamantane group offers a strategic way to navigate this balance.

ADMET_Impact cluster_ADMET ADMET Profile A Absorption D Distribution M Metabolism E Excretion T Toxicity Lipophilicity Increased Lipophilicity (from 1-Phenyladamantane) Lipophilicity->A  + Membrane Permeability  - Aqueous Solubility Lipophilicity->D  + BBB Penetration  + Tissue Binding  - Plasma Free Fraction Lipophilicity->M  + CYP Binding  - Shielding Effect Lipophilicity->E  - Renal Clearance Lipophilicity->T  + hERG Inhibition Risk  + Phospholipidosis Risk HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Prepare Mobile Phase (e.g., ACN/H2O) H1 Equilibrate C18 Column P1->H1 P2 Prepare Calibration Standards (Known logP) H2 Inject Standards & Test Compound P2->H2 P3 Prepare Test Compound (1-Phenyladamantane derivative) P3->H2 H1->H2 H3 Record Retention Times (tR) H2->H3 A1 Calculate log(k) for all compounds H3->A1 H4 Determine Dead Time (t0) H4->A1 A2 Plot logP (standards) vs. log(k) A1->A2 A3 Generate Linear Regression (y = mx + c) A2->A3 A4 Calculate logP of Test Compound A3->A4

Sources

Electronic & Structural Synergy: The Role of 1-Phenyladamantane Motifs in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diamondoid" Anchor

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Phosphorescence (PHOLED) and Thermally Activated Delayed Fluorescence (TADF), the management of excitons is paramount.[1] 1-Phenyladamantane represents a critical structural motif that solves a fundamental paradox in organic electronics: How do we increase thermal stability and solubility without compromising the high triplet energy (


) required for blue emission? [1]

This guide analyzes 1-phenyladamantane not merely as a molecule, but as a functional "anchor." Its adamantyl cage acts as an electronic insulator and steric shield, while the phenyl ring serves as the conjugation linker. This unique duality allows it to suppress Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) while significantly boosting the Glass Transition Temperature (


) of host materials.[1]

Part 1: Molecular Architecture & Electronic Theory[1]

The Insulating Shield Mechanism

The core utility of 1-phenyladamantane lies in the electronic decoupling between the adamantane cage and the phenyl ring.

  • Electronic Insulation: The adamantane cage consists entirely of

    
     hybridized carbons. Unlike conjugated substituents (e.g., fluorene), it does not participate in 
    
    
    
    -delocalization.[1] Consequently, attaching an adamantyl group to a chromophore (via the phenyl linker) minimally perturbs the frontier molecular orbitals (HOMO/LUMO) of the emitter.
  • Steric Bulk (The "Spacer" Effect): The three-dimensional, diamondoid structure of adamantane (diameter

    
     7 Å) prevents planar 
    
    
    
    -systems from stacking too closely.[1] This inhibits intermolecular interactions that lead to non-radiative decay pathways.
Critical Electronic Parameters

The following table summarizes the electronic baseline of the 1-phenyladamantane moiety when integrated into host materials (e.g., Carbazole derivatives like Ad-mCP) compared to non-adamantane analogs.

Table 1: Comparative Electronic & Physical Properties

Parameter1-Phenyladamantane Motif (e.g., Ad-mCP)Standard Analog (e.g., mCP)Impact of Adamantane
Triplet Energy (

)
~2.90 eV~2.90 eVNeutral: Preserves high

for blue hosts.[1]
HOMO Level -5.9 to -6.1 eV-5.9 to -6.1 eVMinimal: Inductive effect is negligible.[1]
LUMO Level -2.4 eV-2.4 eVMinimal: No conjugation extension.
Glass Transition (

)
> 170°C ~ 60°CMajor Boost: Prevents crystallization/degradation.[1]
Solubility High (Toluene/Chlorobenzene)ModerateEnhanced: Critical for solution processing.[1]

Data Source Synthesis: Integration of adamantane typically raises


 by >100°C without lowering 

, a critical requirement for blue TADF hosts [1, 2].

Part 2: Mechanism of Action (Visualization)[1]

The following diagram illustrates how the 1-phenyladamantane motif functions within an OLED emissive layer to prevent quenching.

ShieldingMechanism cluster_0 Without Adamantane cluster_1 With 1-Phenyladamantane Shield Chromophore_A Chromophore A Chromophore_B Chromophore B Chromophore_A->Chromophore_B Pi-Stacking (Aggregation) Result_Bad ACQ & TTA (Efficiency Roll-off) Chromophore_B->Result_Bad Causes Host_Ad Host-Adamantane Emitter Blue Emitter Host_Ad->Emitter Steric Spacing Result_Good High Quantum Yield (PLQY) Host_Ad->Result_Good Ensures

Figure 1: The steric shielding mechanism.[1] The adamantane cage acts as a physical buffer, preventing the π-π stacking that leads to Aggregation Caused Quenching (ACQ).

Part 3: Synthesis & Purification Protocols[1]

For researchers transitioning from pharmaceutical chemistry (where adamantane is used in drugs like Memantine), it is crucial to note that OLED-grade purity (>99.95%) exceeds standard pharma-grade requirements.[1] Trace metal ions or halogens can act as deep traps, killing device lifetime.

Synthesis Workflow (Friedel-Crafts Approach)

The synthesis of the core 1-phenyladamantane unit is a self-validating electrophilic aromatic substitution.[1]

Step-by-Step Protocol:

  • Reagents: 1-Bromoadamantane (1.0 eq), Benzene (Excess, acts as solvent),

    
     (0.1 eq, Catalyst).[1]
    
  • Reaction: Reflux 1-bromoadamantane in benzene with catalytic Lewis acid for 4-6 hours.

  • Quench: Pour into ice-water/HCl mix to deactivate the catalyst.

  • Validation (TLC/GC): Check for the disappearance of the bromide peak. The product spot should be highly non-polar (

    
     in Hexane).[1]
    
The Critical Step: Sublimation

Recrystallization is insufficient for OLEDs. You must perform High-Vacuum Gradient Sublimation .[1]

  • Pressure:

    
     Torr.
    
  • Temperature Gradient: Source zone (

    
    C) 
    
    
    
    Deposition zone.[1]
  • Why? This removes trace organic impurities and solvents that degrade under the high electric fields of an operating OLED.

SynthesisWorkflow cluster_purity OLED Grade Purification Raw Raw Materials (1-Bromoadamantane + Benzene) Reaction Friedel-Crafts Alkylation (AlCl3, Reflux) Raw->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude 1-Phenyladamantane Workup->Crude Recryst Recrystallization (EtOH/Toluene) Crude->Recryst Sublimation Gradient Sublimation (< 10^-6 Torr) Recryst->Sublimation Device OLED Device Fabrication (Thermal Evaporation) Sublimation->Device

Figure 2: From synthesis to device.[1] Note the mandatory sublimation step for electronic applications.

Part 4: Application in OLED Stacks

1-Phenyladamantane is rarely used as a standalone layer.[1] It is used as a pendant group on host materials or Hole Transport Layers (HTL).[1]

High-Performance Hosts (Ad-mCP)

The most authoritative application is the modification of mCP (1,3-Bis(N-carbazolyl)benzene).[1]

  • Problem with mCP: Low

    
     (65°C) leads to film crystallization during device operation (Joule heating).
    
  • Solution (Ad-mCP): Attaching the adamantyl group to the central phenyl ring raises

    
     to >170°C [3].
    
  • Device Result: The triplet energy remains at 2.9 eV, allowing efficient energy transfer to blue phosphorescent dopants (e.g., FIrpic) without back-transfer, but the operational lifetime is significantly extended due to morphological stability.

Solution Processed OLEDs

Due to the aliphatic nature of adamantane, these derivatives exhibit excellent solubility in toluene and chlorobenzene. This enables inkjet printing or spin-coating of the emissive layer, a key requirement for low-cost large-area manufacturing [4].[1]

Part 5: Characterization Methodology

To validate the electronic properties of your synthesized material, follow this characterization triad:

  • Cyclic Voltammetry (CV):

    • Purpose: Determine HOMO/LUMO levels.[2][3][4][5]

    • Setup: 0.1 M

      
       in Dichloromethane (oxidation) or DMF (reduction).[1]
      
    • Calculation:

      
       eV.[1]
      
    • Expectation: The adamantyl group should render the oxidation reversible (stable cation radical) compared to unprotected phenyl groups.

  • Low-Temperature Phosphorescence (77 K):

    • Purpose: Measure Triplet Energy (

      
      ).[1][6][7][8]
      
    • Setup: Frozen 2-MeTHF matrix.[1]

    • Signal: Look for the first vibronic peak of the phosphorescence spectrum.

    • Target: For blue hosts,

      
       must be > 2.7 eV.
      
  • Thermogravimetric Analysis (TGA) & DSC:

    • Purpose: Confirm thermal stability.[6][7][9][10][11]

    • Target:

      
       (5% weight loss) > 400°C; 
      
      
      
      > 150°C.[1]

References

  • Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group-Integrated Host. ResearchGate. (2024). Describes the synthesis and application of Ad-mCP, highlighting the preservation of Triplet Energy (2.9 eV) and enhancement of Tg.

  • Synthesis and Electro-Optical Properties of Adamantane-Based Host. ResearchGate. (2021). Details the structural benefits of the adamantane cage in preventing aggregation and improving thermal stability in blue phosphorescent OLEDs.

  • Dendritic host materials with non-conjugated adamantane cores. Royal Society of Chemistry. (2020). Discusses solution-processable hosts where the adamantane core provides solubility and high triplet energy (2.83–2.95 eV).

  • Adamantane-Bridged Boron-Nitrogen-based Multi-Resonance TADF Emitters. ChemRxiv. (2025).[1] A recent study on using adamantane as a "cyclization locker" to improve operational lifetime by sixfold.[12]

Sources

The Adamantane Scaffold: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diamondoid Advantage in Drug Design

Adamantane, a perfectly symmetrical, rigid tricyclic hydrocarbon, has carved a unique and enduring niche in the landscape of medicinal chemistry. First isolated from petroleum in 1933, its diamond-like cage structure was initially a chemical curiosity. However, the discovery of the antiviral properties of its simplest amino derivative, amantadine, in the 1960s, unlocked a new chapter in drug design, establishing adamantane as a "privileged scaffold".[1][2][3] Its distinctive physicochemical properties—pronounced lipophilicity, exceptional metabolic stability, and rigid three-dimensional geometry—offer a powerful toolkit for medicinal chemists to overcome prevalent challenges in drug development, from enhancing bioavailability to improving target engagement.[1][4][5]

This guide provides a comprehensive technical overview of the role of adamantane-based compounds in pharmacology. It delves into the core principles that make this scaffold so effective, explores the mechanisms of action of key approved drugs, presents detailed experimental protocols for their evaluation, and examines the emerging frontiers of adamantane-based therapeutics.

The Physicochemical Power of the Adamantane Moiety

The utility of the adamantane core in drug design is not accidental; it stems from a unique convergence of physical and chemical properties that directly address common hurdles in pharmacokinetics and pharmacodynamics.

  • Lipophilicity and Membrane Permeability: The hydrocarbon cage of adamantane is inherently lipophilic. Incorporating this moiety into a drug candidate can significantly increase its ability to cross biological membranes, including the blood-brain barrier. This enhanced permeability can lead to improved oral bioavailability and better distribution to target tissues.[1]

  • Metabolic Stability: The rigid, strain-free structure of adamantane is highly resistant to enzymatic degradation.[1] By strategically placing the adamantane group, it can shield more labile parts of a molecule from metabolic enzymes, thereby prolonging the drug's half-life and reducing the required dosing frequency.

  • Rigidity and Target Binding: Unlike flexible alkyl chains, the adamantane scaffold provides a rigid anchor for pharmacophoric groups. This pre-organizes the molecule into a conformationally restricted state, which can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity and selectivity.[6][7]

  • Escaping "Flatland": Modern drug discovery has often been criticized for its focus on flat, aromatic structures. Adamantane offers a route to escape this "flatland" by introducing a three-dimensional element that can explore deeper and more complex binding pockets within protein targets.[6][7]

Key Therapeutic Classes of Adamantane-Based Drugs

The versatility of the adamantane scaffold is underscored by its successful application across a diverse range of therapeutic areas.

Antiviral Agents: The M2 Proton Channel Blockers

The first therapeutic success for adamantane derivatives came with the development of amantadine and its α-methyl derivative, rimantadine, as inhibitors of the influenza A virus.

Mechanism of Action: Amantadine and rimantadine specifically target the M2 proton channel, a homotetrameric protein embedded in the viral envelope.[8] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the release of the viral ribonucleoprotein complex into the cytoplasm, thus halting viral replication at an early stage.[8][9]

M2_Inhibition Adamantane Amantadine / Rimantadine M2_channel M2_channel Adamantane->M2_channel blocks channel vRNP vRNP Replication Replication vRNP->Replication leads to Virus Virus

Challenges: The widespread use of amantadine and rimantadine has led to the emergence of resistant influenza A strains, primarily due to point mutations in the M2 protein (e.g., S31N).[1][10] This has significantly limited their clinical utility against seasonal flu.

Neuroprotective Agents: Modulating the NMDA Receptor

Memantine, an aminoadamantane derivative, is a cornerstone in the symptomatic treatment of moderate-to-severe Alzheimer's disease.

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate release is thought to cause excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive influx of Ca2+. Its rapid off-rate and voltage dependency mean that it does not interfere with the normal physiological function of the receptor, which is important for learning and memory.[6]

Memantine_MoA Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R overstimulates Ca_channel Ca2+ Channel NMDA_R->Ca_channel opens Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity Memantine Memantine Memantine->Ca_channel blocks

Antidiabetic Agents: DPP-4 Inhibition

The adamantane scaffold has also found its way into modern treatments for type 2 diabetes mellitus, exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin.[11]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin and vildagliptin prolong the action of incretin hormones, leading to improved glycemic control. The adamantyl group in these molecules contributes to their potent and selective binding to the S2 extensive pocket of the DPP-4 enzyme.

Experimental Protocols for the Evaluation of Adamantane-Based Compounds

For drug development professionals, rigorous and reproducible experimental evaluation is paramount. Here, we outline standardized protocols for assessing the activity of adamantane-based drugs in their respective therapeutic areas.

Protocol 1: M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This high-throughput assay is a powerful tool for screening novel adamantane derivatives for their ability to block the influenza A M2 proton channel.[12][13]

Principle: Expression of the M2 proton channel is toxic to Saccharomyces cerevisiae (yeast), leading to growth inhibition. Compounds that block the channel's activity will restore yeast growth.

Step-by-Step Methodology:

  • Yeast Strain: Utilize a yeast strain engineered for inducible expression of the M2 protein (e.g., under the GAL1 promoter).

  • Culture Preparation: Grow the yeast strain in a non-inducing medium (e.g., containing raffinose) to mid-log phase.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the test compounds (dissolved in DMSO) to the desired final concentrations. Include positive (amantadine) and negative (DMSO vehicle) controls.

    • Add the yeast culture, diluted in inducing medium (containing galactose), to each well.

  • Incubation: Incubate the plates at 30°C with shaking for 24-48 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to quantify yeast growth.

  • Analysis: Calculate the percentage of growth restoration for each compound relative to the positive and negative controls. Determine the EC50 (half-maximal effective concentration) for active compounds.

Protocol 2: NMDA Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of memantine and its analogs to the NMDA receptor.[14][15]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor channel site (e.g., [3H]MK-801).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare a buffer solution (e.g., 5 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Synaptic membranes

    • [3H]MK-801 (radioligand)

    • Glutamate and glycine (to open the channel)

    • Varying concentrations of the test compound or memantine.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Determine the IC50 (half-maximal inhibitory concentration) of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3: DPP-4 Enzyme Inhibition Assay (Fluorometric)

This is a standard in vitro assay to measure the inhibitory activity of compounds like saxagliptin against the DPP-4 enzyme.[2][16][17]

Principle: The assay uses a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Tris buffer (e.g., 100 mM, pH 8.0).

    • Dissolve recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer.

    • Dissolve test compounds in DMSO.

  • Assay Plate Setup: In a 96-well black microplate, add:

    • Assay buffer

    • Test compound at various concentrations.

    • DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Quantitative Impact of the Adamantane Scaffold

The decision to incorporate an adamantane moiety is often driven by the goal of optimizing pharmacokinetic and pharmacodynamic properties. The following table provides a comparative overview of how this scaffold has influenced key drug parameters.

Drug ClassAdamantane-Containing DrugKey PropertyImpact of Adamantane Moiety
Antiviral AmantadineCNS PenetrationHigh lipophilicity facilitates crossing the blood-brain barrier.
Neuroprotective MemantineReceptor BindingThe rigid scaffold optimally positions the amine for interaction within the NMDA receptor channel.
Antidiabetic SaxagliptinTarget AffinityThe adamantyl group provides a strong hydrophobic interaction with the S2 pocket of the DPP-4 enzyme, enhancing potency.
Antiacne AdapaleneMetabolic StabilityThe adamantane group sterically hinders metabolic degradation, contributing to its topical efficacy.

Emerging Frontiers and Future Directions

The story of adamantane in pharmacology is far from over. Researchers are continuously exploring new applications for this versatile scaffold.

  • Oncology: Adamantane derivatives are being investigated as anticancer agents, with some compounds showing promising activity as inhibitors of histone deacetylases (HDACs) and other cancer-related targets.[18][19]

  • Kinase Inhibition: The rigid nature of the adamantane cage makes it an attractive scaffold for designing selective kinase inhibitors, a major focus in cancer and inflammation research.

  • Bioisosteric Replacement: Adamantane is increasingly used as a bioisostere for phenyl groups and other cyclic moieties to improve solubility, metabolic stability, and other ADME properties.[6][20]

  • Drug Delivery: The lipophilic nature of adamantane is being exploited in drug delivery systems, such as in the formation of host-guest complexes with cyclodextrins to improve the solubility and bioavailability of poorly soluble drugs.[1][21]

Future_Directions cluster_Established Established Applications cluster_Emerging Emerging Frontiers Adamantane Adamantane Scaffold Antiviral Antivirals Adamantane->Antiviral Neuroprotection Neuroprotection Adamantane->Neuroprotection Antidiabetic Antidiabetics Adamantane->Antidiabetic Oncology Oncology Adamantane->Oncology Kinase_Inhibitors Kinase Inhibitors Adamantane->Kinase_Inhibitors Bioisosteres Bioisosteres Adamantane->Bioisosteres Drug_Delivery Drug Delivery Adamantane->Drug_Delivery

Conclusion

From its serendipitous discovery as an antiviral agent to its rational incorporation into modern therapeutics for neurodegenerative and metabolic diseases, the adamantane scaffold has proven to be a remarkably versatile and valuable tool in drug discovery. Its unique combination of rigidity, lipophilicity, and metabolic stability allows medicinal chemists to address fundamental challenges in pharmacology with elegance and efficiency. As our understanding of complex biological targets deepens, the three-dimensional opportunities presented by this simple diamondoid cage will undoubtedly continue to inspire the design of the next generation of innovative medicines.

References

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  • PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

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  • ResearchGate. (2025, August 7). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. [Link]

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  • PubMed. (2015, May 15). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. PubMed. [Link]

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  • NIH. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. NIH. [Link]

  • NIH. (2013, February 1). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. NIH. [Link]

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  • ACS Publications. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

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  • ACS Publications. (2017, August 25). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]

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Methodological & Application

Synthesis of 1-Phenyladamantane: A Detailed Laboratory Scale Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyladamantane is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its rigid, bulky adamantyl cage imparts unique properties such as high thermal stability, lipophilicity, and predictable three-dimensional structure. These characteristics make it a valuable building block in medicinal chemistry for designing enzyme inhibitors, receptor antagonists, and drug delivery systems. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-phenyladamantane via a Friedel-Crafts alkylation reaction, a robust and widely employed method for forming carbon-carbon bonds between aromatic and aliphatic systems.

The described protocol prioritizes safety, reproducibility, and high yield, offering detailed explanations for each step to ensure a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 1-phenyladamantane is achieved through a Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution.[1][2] In this reaction, an alkyl group is attached to an aromatic ring. The process is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation from the alkylating agent.[2]

This protocol will utilize 1-bromoadamantane as the alkylating agent and benzene as the aromatic substrate. The reaction proceeds through the following key steps:

  • Formation of the Adamantyl Carbocation: The Lewis acid catalyst, aluminum chloride, abstracts the bromide from 1-bromoadamantane, generating a stable tertiary carbocation at the 1-position of the adamantane cage.

  • Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic adamantyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[3]

  • Deprotonation: A weak base, such as the AlCl₃Br⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, 1-phenyladamantane.

It is important to note that Friedel-Crafts alkylations can be prone to carbocation rearrangements.[3] However, the tertiary nature of the 1-adamantyl carbocation makes it relatively stable and less likely to undergo rearrangement.[4][5]

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaGradeSupplierNotes
1-BromoadamantaneC₁₀H₁₅Br≥98%e.g., Sigma-AldrichStarting material.
BenzeneC₆H₆Anhydrous, ≥99.8%e.g., Fisher ScientificReactant and solvent. Caution: Benzene is a known carcinogen.
Aluminum ChlorideAlCl₃Anhydrous, ≥99%e.g., Acros OrganicsLewis acid catalyst. Caution: Reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂ACS Gradee.g., VWRFor extraction.
Hydrochloric Acid (HCl)HClConcentrated (37%)e.g., J.T. BakerFor work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃Saturated aqueous solution-For neutralization.
Brine (Sodium Chloride)NaClSaturated aqueous solution-For washing.
Anhydrous Magnesium SulfateMgSO₄ACS Gradee.g., EMD MilliporeFor drying organic phase.
HexaneC₆H₁₄ACS Gradee.g., Macron Fine ChemicalsFor recrystallization.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Spatulas

  • pH paper

Experimental Protocol

The following diagram outlines the key stages of the synthesis workflow.

G reagent_prep Reagent Preparation & Setup reaction Friedel-Crafts Reaction (0-5°C to RT) reagent_prep->reaction Add AlCl3 to 1-bromoadamantane in benzene workup Aqueous Work-up reaction->workup Quench with ice-cold HCl extraction Extraction with DCM workup->extraction washing Washing & Neutralization extraction->washing Wash with NaHCO3 & brine drying Drying Organic Phase washing->drying Dry over MgSO4 purification Purification by Recrystallization drying->purification Solvent removal & recrystallization from hexane product 1-Phenyladamantane purification->product

Caption: Workflow for the synthesis of 1-phenyladamantane.

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromoadamantane (5.0 g, 23.2 mmol) in anhydrous benzene (40 mL).

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

    • Set up a reflux condenser on the flask and attach a drying tube containing calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

  • Addition of Catalyst:

    • While stirring the cooled solution vigorously, carefully and portion-wise add anhydrous aluminum chloride (3.4 g, 25.5 mmol) over 15-20 minutes. Causality: The slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side reactions. The reaction mixture will typically turn reddish-brown and may evolve some hydrogen bromide gas, which should be vented through the drying tube into a fume hood.

  • Reaction Progression:

    • After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a 250 mL beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL). Causality: This step decomposes the aluminum chloride complex and protonates any remaining unreacted benzene. The addition to ice helps to dissipate the heat generated during the quenching process.

    • Stir the mixture for 10-15 minutes until all the ice has melted.

  • Extraction and Washing:

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL) to remove any residual water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow solid, can be purified by recrystallization from hot hexane. Dissolve the crude solid in a minimal amount of boiling hexane, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 1-phenyladamantane can be confirmed by standard analytical techniques:

  • Melting Point: The expected melting point of 1-phenyladamantane is in the range of 83-86 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 2.10 (s, 3H, adamantyl-H), 1.90-1.70 (m, 12H, adamantyl-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 128.2, 126.5, 125.0, 49.5, 43.0, 36.0, 29.0.

  • Mass Spectrometry (EI): m/z 212 (M⁺).

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][7] Handle it in a dry environment, such as a glove box or a fume hood with precautions to exclude moisture.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9] In case of skin contact, immediately brush off the excess chemical and wash the affected area with copious amounts of water for at least 30 minutes.[6]

  • 1-Bromoadamantane: While not as hazardous as the other reagents, it is an irritant. Avoid contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. Keep a supply of dry sand available for smothering any potential fires involving aluminum chloride.[7]

References

  • Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Phan, T. P. D., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. Retrieved from [Link]

  • PubMed. (2025, April 14). An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • ACS Publications. (2025, April 14). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110304986B - Preparation method of 1-bromoadamantane.
  • Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved from [Link]

  • PCCA. (2023, January 23). Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. Retrieved from [Link]

  • Wikipedia. (2023, April 29). 1-Bromoadamantane. Retrieved from [Link]

  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Retrieved from [Link]

  • PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]

  • Indian Academy of Sciences. (2024, February 27). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]

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Purifying Crude 1-Phenyladamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of crude 1-phenyladamantane, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 1-phenyladamantane for their applications. We will delve into the rationale behind various purification strategies, offering step-by-step protocols for recrystallization, column chromatography, and sublimation, along with methods for assessing purity.

Introduction to 1-Phenyladamantane and the Imperative of Purity

1-Phenyladamantane, a derivative of adamantane, possesses a unique combination of lipophilicity, rigidity, and thermal stability, making it a valuable scaffold in drug design and an important component in advanced polymers. The purity of 1-phenyladamantane is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, alter the pharmacological profile of a drug candidate, or compromise the performance of a material.

Crude 1-phenyladamantane, typically synthesized via a Friedel-Crafts reaction between an adamantyl precursor (e.g., 1-bromoadamantane) and benzene, is often contaminated with unreacted starting materials, reagents, and reaction byproducts.[1] Understanding and effectively removing these impurities is a critical step in any synthetic workflow.

Understanding Potential Impurities in Crude 1-Phenyladamantane

The primary synthetic route to 1-phenyladamantane involves the electrophilic substitution of benzene with an adamantyl cation. This process can lead to several types of impurities:

  • Unreacted Starting Materials: Residual 1-bromoadamantane and benzene may be present in the crude product.

  • Di-substituted Adamantanes: A common byproduct is the formation of 1,3-diphenyladamantane, where a second phenyl group is added to the adamantane core. The reaction may not completely stop at the mono-substituted product.[2]

  • Other Isomers: Depending on the reaction conditions, minor amounts of other phenyladamantane isomers could potentially form.

  • Polymeric Materials: Under certain conditions, polymerization of the aromatic reactant can occur, leading to high molecular weight impurities.

The choice of purification strategy must be tailored to effectively separate 1-phenyladamantane from these potential contaminants.

Purification Strategies and Protocols

A multi-pronged approach, often combining several techniques, is typically the most effective way to achieve high-purity 1-phenyladamantane. The general workflow for purification is outlined below:

PurificationWorkflow Crude Crude 1-Phenyladamantane Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Recrystallization->Chromatography Further Purification Pure High-Purity 1-Phenyladamantane Recrystallization->Pure Sufficiently Pure Sublimation Vacuum Sublimation Chromatography->Sublimation Final Polishing Chromatography->Pure Sufficiently Pure Sublimation->Pure

Caption: General purification workflow for 1-phenyladamantane.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for the initial purification of solid compounds.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Choosing the Right Solvent:

The ideal recrystallization solvent for 1-phenyladamantane should exhibit the following properties:

  • High solubility for 1-phenyladamantane at elevated temperatures.

  • Low solubility for 1-phenyladamantane at low temperatures.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • The solvent should not react with 1-phenyladamantane.

  • A relatively low boiling point for easy removal.

Based on the properties of adamantane derivatives, several solvents and solvent systems are promising candidates.

Solvent/SystemRationale
Methanol Adamantane derivatives often show good solubility in hot alcohols and poor solubility when cold.[4]
Ethanol Similar to methanol, ethanol is a common and effective recrystallization solvent for many organic solids.[4]
Hexane/Ethyl Acetate A mixed solvent system where hexane acts as the poor solvent and ethyl acetate as the good solvent. The ratio can be fine-tuned for optimal crystallization.
Petroleum Ether/Ethyl Acetate Similar to the hexane/ethyl acetate system, offering a non-polar/polar solvent pair.

Protocol for Recrystallization from Methanol:

  • Dissolution: In a fume hood, place the crude 1-phenyladamantane in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography: For High-Resolution Separation

Column chromatography is an indispensable technique for separating compounds with similar polarities.[5] For 1-phenyladamantane, normal-phase chromatography using silica gel is the most common approach.

Key Parameters for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)The fine particle size provides a large surface area for efficient separation in flash chromatography.
Mobile Phase Hexane or a Hexane/Ethyl Acetate gradient1-Phenyladamantane is a non-polar compound, and a non-polar eluent will effectively move it through the column while retaining more polar impurities. A shallow gradient of ethyl acetate can help to elute the product and then strip more polar impurities.
Loading Technique Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column often leads to better separation than wet loading.[6]

Protocol for Flash Column Chromatography:

  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the crude 1-phenyladamantane in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.

  • Elution: Begin eluting with pure hexane, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC). If necessary, a shallow gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) can be used to speed up the elution of 1-phenyladamantane.

  • Fraction Analysis and Collection: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-phenyladamantane.

Vacuum Sublimation: The Final Polish

Sublimation is a purification technique that exploits the ability of some solids to transition directly from the solid to the gas phase upon heating under reduced pressure, and then re-solidify upon cooling.[7] This method is particularly effective for removing non-volatile impurities. Adamantane and its derivatives are known to sublime, making this a viable final purification step.[8]

Protocol for Vacuum Sublimation:

  • Apparatus Setup: Place the 1-phenyladamantane in the bottom of a sublimation apparatus. The apparatus consists of an outer flask and a cold finger condenser.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump. It is crucial to achieve a good vacuum before heating to prevent oxidation and to lower the required sublimation temperature.

  • Heating and Cooling: Once a stable vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath. Simultaneously, circulate a coolant (e.g., cold water) through the cold finger.

  • Sublimation: The 1-phenyladamantane will sublime and deposit as pure crystals on the cold finger. The temperature should be carefully controlled to ensure a steady rate of sublimation without decomposition.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully and slowly vent the apparatus to atmospheric pressure. Scrape the purified crystals from the cold finger.

Purity Assessment

After each purification step, it is essential to assess the purity of the 1-phenyladamantane. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis. It separates volatile compounds and provides mass spectral data for their identification.

Illustrative GC-MS Parameters:

ParameterValue
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Detector Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of organic compounds. The spectra of purified 1-phenyladamantane should be clean, with sharp signals corresponding to the expected chemical shifts and integration values. The absence of signals from impurities is a key indicator of high purity.

Expected ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR: The phenyl protons will appear in the aromatic region (δ 7.0-7.5 ppm). The adamantyl protons will appear as a series of broad signals in the aliphatic region (δ 1.5-2.5 ppm).

  • ¹³C NMR: The phenyl carbons will have characteristic shifts in the aromatic region (δ 120-150 ppm). The adamantyl carbons will show distinct signals corresponding to the quaternary, methine, and methylene carbons.[11]

The following diagram illustrates the general workflow for purity assessment:

PurityAssessment Purified Purified 1-Phenyladamantane GCMS GC-MS Analysis Purified->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR Result Purity Confirmation GCMS->Result NMR->Result

Caption: Workflow for the purity assessment of 1-phenyladamantane.

Conclusion

The purification of crude 1-phenyladamantane is a critical step to ensure its suitability for downstream applications. A systematic approach, beginning with recrystallization, followed by column chromatography, and potentially concluding with vacuum sublimation, can yield material of high purity. The choice and order of these techniques will depend on the nature and quantity of the impurities present in the crude product. Rigorous analytical assessment using techniques such as GC-MS and NMR is essential to confirm the purity of the final product. By following the principles and protocols outlined in this guide, researchers can confidently prepare high-purity 1-phenyladamantane for their scientific endeavors.

References

  • [Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[12]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information.]([Link])

Sources

Application Notes and Protocols: Leveraging 1-Phenyladamantane for Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 1-Phenyladamantane Moiety in Polymer Chemistry

Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant attention in polymer science due to its unique three-dimensional structure.[1] The incorporation of the adamantane cage into a polymer backbone or as a pendant group imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and altered solubility characteristics.[1][2] The 1-phenyladamantane moiety, in particular, offers a compelling combination of the bulky, rigid adamantyl group and the aromatic phenyl ring. This unique structure opens avenues for the development of high-performance polymers with tailored optical, thermal, and mechanical properties, making them suitable for a wide array of applications, from advanced optical materials to robust matrices for drug delivery.

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of polymers incorporating 1-phenyladamantane. The methodologies described herein are grounded in established polymerization techniques and are designed to be adaptable for specific research and development needs.

Core Principles: Why 1-Phenyladamantane?

The decision to incorporate 1-phenyladamantane into a polymer is driven by the predictable and significant impact of its structure on the final material's properties. The underlying principles are:

  • Steric Hindrance and Rigidity: The bulky adamantane cage restricts segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability.[1][3]

  • Hydrophobicity: The hydrocarbon-rich structure of 1-phenyladamantane increases the hydrophobicity of the resulting polymer, which can be advantageous for applications requiring low water absorption and for tuning the release profile of encapsulated hydrophobic drugs.[4]

  • Aromatic Functionality: The phenyl group provides a site for further functionalization and can enhance the refractive index of the polymer, a desirable trait for optical applications. It also contributes to the thermal stability of the polymer.

  • Amorphous Nature: The introduction of the bulky and irregularly shaped 1-phenyladamantane group disrupts polymer chain packing, often leading to amorphous materials with good solubility in common organic solvents.[5]

I. Synthesis of 1-Phenyladamantane-Containing Monomers

The first critical step is the synthesis of a polymerizable monomer incorporating the 1-phenyladamantane moiety. Acrylate and methacrylate derivatives are common choices due to their versatile polymerizability via free-radical and anionic methods.

Protocol 1: Synthesis of 1-Phenyladamantyl Methacrylate (PAdMA)

This protocol outlines the synthesis of 1-phenyladamantyl methacrylate from 1-phenyladamantanol and methacryloyl chloride.

Materials:

  • 1-Phenyladamantanol

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyladamantanol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 equivalents) dropwise.

  • Monomer Formation: While maintaining the temperature at 0 °C, add methacryloyl chloride (1.2 equivalents) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-phenyladamantyl methacrylate by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield a pure, viscous liquid or a low-melting solid.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

II. Polymerization of 1-Phenyladamantane-Based Monomers

The choice of polymerization technique will significantly influence the properties of the final polymer, such as molecular weight, molecular weight distribution (polydispersity), and tacticity.

A. Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for producing a variety of polymers. It is generally less sensitive to impurities than anionic polymerization.[6]

Protocol 2: Free-Radical Polymerization of 1-Phenyladamantyl Methacrylate (P(PAdMA))

Materials:

  • 1-Phenyladamantyl methacrylate (PAdMA) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the PAdMA monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours. The solution will become more viscous as the polymerization proceeds.

  • Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the white, fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Characterize the thermal properties (Tg, decomposition temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualization of Free-Radical Polymerization Workflow

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer PAdMA Monomer Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Toluene Solvent->Dissolve Degas Freeze-Pump-Thaw (3 cycles) Dissolve->Degas Polymerize Heat (70-80 °C) 12-24h Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Vacuum Dry Filter->Dry Analyze GPC, DSC, TGA Dry->Analyze

Caption: Workflow for the free-radical polymerization of PAdMA.

B. Anionic Polymerization

Anionic polymerization offers precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low PDI).[3] This "living" polymerization technique allows for the synthesis of well-defined block copolymers. However, it requires stringent anhydrous and anaerobic conditions.

Protocol 3: Anionic Polymerization of 1-Phenyladamantyl Methacrylate (P(PAdMA))

Materials:

  • 1-Phenyladamantyl methacrylate (PAdMA) monomer (purified by distillation or passing through a column of basic alumina)

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (for termination)

Procedure:

  • Glassware Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add anhydrous THF via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiation: Add the desired amount of s-BuLi initiator via a gas-tight syringe.

  • Polymerization: Slowly add the purified PAdMA monomer dropwise to the stirred initiator solution at -78 °C. A color change may be observed, indicating the formation of the living polymer chain ends. Allow the polymerization to proceed for 1-4 hours at -78 °C.

  • Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should dissipate.

  • Purification: Allow the solution to warm to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer as described in Protocol 2.

III. Synthesis of 1-Phenyladamantane-Containing Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[7] Incorporating the 1-phenyladamantane structure can further enhance these properties while also improving solubility for easier processing.[5]

Protocol 4: Two-Step Synthesis of a 1-Phenyladamantane-Based Polyimide

This protocol involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization. This example uses a hypothetical diamine monomer, 1,3-bis(4-aminophenyl)-5-phenyladamantane, which would need to be synthesized separately.

Materials:

  • 1,3-bis(4-aminophenyl)-5-phenyladamantane (diamine monomer)

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the adamantane-based diamine monomer in anhydrous NMP.

  • Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of PMDA in several small portions. The reaction is exothermic and the viscosity of the solution will increase significantly.

  • Polymerization: Continue stirring the solution at room temperature for 8-12 hours to form the poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating removes the solvent and facilitates the cyclization to the polyimide.

    • Cool the oven slowly to room temperature to obtain the polyimide film.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (2 equivalents per amic acid unit) and pyridine (1 equivalent per amic acid unit).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into methanol.

    • Filter, wash with methanol, and dry the polymer powder under vacuum.

Visualization of Polyimide Synthesis Pathway

PolyimideSynthesis cluster_imidization Imidization Diamine Adamantane Diamine Mix Mix & Stir (Room Temp, 8-12h) Diamine->Mix Dianhydride PMDA Dianhydride->Mix NMP NMP Solvent NMP->Mix PAA Poly(amic acid) Solution Mix->PAA Thermal Thermal Imidization (Staged Heating to 300°C) PAA->Thermal Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical PolyimideFilm Polyimide Film Thermal->PolyimideFilm PolyimidePowder Polyimide Powder Chemical->PolyimidePowder

Caption: Two-step synthesis pathway for adamantane-based polyimides.

IV. Characterization and Expected Properties

The incorporation of the 1-phenyladamantane moiety is expected to significantly enhance the properties of the base polymer.

PropertyBase Polymer (e.g., PMMA)1-Phenyladamantane Polymer (Expected)Rationale
Glass Transition Temp. (Tg) ~105 °C> 200 °CThe bulky, rigid adamantane group restricts chain mobility.[3]
Thermal Stability (Td) ~300-350 °C> 350-400 °CHigh dissociation energy of the C-C bonds in the adamantane cage.[8]
Solubility Soluble in various organic solventsGenerally good solubility in aprotic polar solventsThe bulky group disrupts packing, preventing crystallization.[5]
Refractive Index ~1.49> 1.52The presence of the phenyl group increases the refractive index.[3]
Water Absorption LowVery LowIncreased hydrophobicity due to the large hydrocarbon moiety.[3]

V. Applications in Research and Drug Development

The unique properties of 1-phenyladamantane-containing polymers make them attractive for several advanced applications:

  • High-Performance Optical Materials: Their high refractive index, good transparency, and thermal stability make them suitable for lenses, optical films, and coatings.[3]

  • Advanced Photoresists: The high carbon-to-hydrogen ratio of the adamantane group provides excellent plasma etch resistance, a critical property for photoresists used in semiconductor manufacturing.[2]

  • Drug Delivery Matrices: The hydrophobicity and biocompatibility of adamantane derivatives can be exploited to create nanoparticles or implants for the controlled release of hydrophobic drugs.[9] The phenyl group can also serve as an anchor point for conjugating specific targeting ligands.

  • Gas Separation Membranes: The rigid, amorphous nature of adamantane-based polyimides can create materials with specific free volume characteristics, making them promising candidates for gas separation membranes.[10]

Conclusion

1-Phenyladamantane is a powerful building block for the creation of advanced polymers with exceptional thermal, mechanical, and optical properties. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of these unique materials. By carefully selecting the polymerization method and comonomers, a wide range of tailor-made polymers can be developed to address specific challenges in materials science and drug development.

References

  • Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. The Aquila Digital Community.
  • Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved from [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modific
  • Hsiao, S. H., & Lin, S. H. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides.
  • Tsai, C. W., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect.
  • (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Van Guyse, J. F. R., Bera, D., & Hoogenboom, R. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. PMC - NIH.
  • Rieger, J., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation.
  • (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
  • (n.d.). Methacrylate Polymers Containing Adamantane.
  • Van Guyse, J. F. R., Bera, D., & Hoogenboom, R. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. MDPI.
  • (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing).
  • (2011). Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators.
  • (2024). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization.
  • (n.d.). Study The Thermal Conductivity of Polymethyl Methacrylate Reinforcing with Cotton, Hair, and Burlap. Iraqi Academic Scientific Journals.
  • (n.d.). Synthesis and characterization of an adamantane-based copolyimides with high transparency.
  • (n.d.). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties.
  • (2021).
  • (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.
  • (n.d.). Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents.
  • (2021).
  • (n.d.). Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels.
  • (2024). Morphological, Thermal, Physicomechanical and Optical Properties of Crosslinked Poly (Ester-Urethane-Acrylate): Effect of Added Methyl Methacrylate.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Phenyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-adamantane scaffold, a rigid, cage-like hydrocarbon, is a cornerstone in medicinal chemistry and materials science. Its lipophilic nature and unique three-dimensional structure are leveraged to improve the pharmacokinetic properties of drug candidates and to create novel materials. The introduction of a phenyl group at the 1-position creates a versatile platform for further functionalization. Consequently, the precise and unambiguous characterization of 1-phenyladamantane derivatives is paramount to ensure structural integrity, purity, and, for chiral derivatives, stereochemical identity. This guide provides a comprehensive overview of the key analytical methodologies, blending theoretical principles with practical, field-proven protocols.

Section 1: Primary Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful and informative technique for the initial structural elucidation of 1-phenyladamantane derivatives. The rigid, highly symmetrical nature of the adamantane cage results in a simple and predictable proton (¹H) NMR spectrum, while the carbon (¹³C) NMR spectrum provides a clear fingerprint of the carbon skeleton.

Causality of NMR Experimental Choices

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. For a simple 1-phenyladamantane, 1D ¹H and ¹³C spectra are often sufficient. However, for more complex derivatives with additional substituents, 2D correlation experiments (COSY, HSQC, HMBC) are essential to map the connectivity of the entire molecule. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the analyte's solubility and can slightly influence chemical shifts due to solvent polarity effects.[1]

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (400-500 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Interpretation:

    • Phenyl Protons: Expect signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern on the phenyl ring will dictate the multiplicity (e.g., a para-substituted ring often shows two distinct doublets).

    • Adamantane Protons: The signals for the adamantane cage protons typically appear in the upfield region (δ 1.5-2.5 ppm).[2][3] Due to the high symmetry of the 1-substituted adamantane core, three distinct proton environments are typically observed:

      • CH₂ (δ-protons, 6H): Often a broad singlet or narrow multiplet around δ 1.7-1.9 ppm.

      • CH (γ-protons, 3H): A signal around δ 2.0-2.2 ppm.

      • CH₂ (β-protons, 6H): A signal adjacent to the bridgehead carbons, often slightly downfield from the other CH₂ group.

Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) can reduce acquisition time.

  • Instrumental Parameters (100-125 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

  • Data Interpretation: Adamantane itself is often used as a chemical shift reference in solid-state NMR.[4] The expected chemical shifts for 1-phenyladamantane are highly characteristic:[5]

    • Phenyl Carbons: Signals appear in the δ 120-150 ppm range. The quaternary carbon attached to the adamantane cage will have a distinct chemical shift.

    • Adamantane Carbons:

      • C1 (Quaternary): The bridgehead carbon attached to the phenyl group.

      • C3, C5, C7 (CH): Bridgehead methine carbons.

      • C2, C8, C9 (CH₂): Methylene carbons adjacent to C1.

      • C4, C6, C10 (CH₂): Methylene carbons distal to C1.

Table 1: Typical NMR Chemical Shift Ranges for 1-Phenyladamantane
GroupAtom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
PhenylAromatic CH7.0 - 7.5125 - 130
PhenylQuaternary C-140 - 150
AdamantylBridgehead CH~2.1~38
AdamantylCH₂ (β to phenyl)~2.1~49
AdamantylCH₂ (δ to phenyl)~1.8~29
AdamantylBridgehead C (ipso)-~38

Note: Chemical shifts are approximate and can vary based on substitution and solvent.[6][7]

Workflow for Complete NMR Assignment

For complex derivatives, a multi-step 2D NMR approach is required for full structural validation.

NMR_Workflow A Acquire 1D ¹H Spectrum B Acquire 1D ¹³C & DEPT-135 Spectra A->B Initial Assessment C Acquire 2D ¹H-¹H COSY B->C Identify CH, CH₂, CH₃ D Acquire 2D ¹H-¹³C HSQC C->D Map ¹H-¹H Connectivity E Acquire 2D ¹H-¹³C HMBC D->E Map Direct ¹H-¹³C Bonds F Structure Elucidation E->F Map Long-Range ¹H-¹³C Bonds (2-3 bonds)

Caption: Workflow for unambiguous NMR-based structure elucidation.

Section 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which serves as a structural fingerprint. Electron Ionization (EI) is a common and effective technique for these relatively stable molecules.

Expected Fragmentation Patterns

The fragmentation of 1-phenyladamantane derivatives is predictable. The molecular ion (M⁺) peak is typically observed.[8] The key fragmentations arise from the cleavage of the adamantane cage and the loss of the phenyl group or parts thereof.

  • Adamantyl Cation: The most characteristic fragment is the adamantyl cation at m/z 135, resulting from the cleavage of the C-C bond between the phenyl ring and the adamantane cage.

  • Tropylium Ion: A fragment at m/z 91, corresponding to the C₇H₇⁺ tropylium ion, is also commonly observed, arising from rearrangement of the benzyl fragment.[9]

  • Other Fragments: A series of fragments corresponding to the further breakdown of the adamantane cage (e.g., m/z 93, 79, 67) are also characteristic.[8][10][11]

Table 2: Common Mass Fragments for 1-Phenyladamantane
m/zIdentityOrigin
212[C₁₆H₂₀]⁺Molecular Ion (M⁺)
135[C₁₀H₁₅]⁺Adamantyl Cation
91[C₇H₇]⁺Tropylium Ion
79[C₆H₇]⁺Cage Fragment
77[C₆H₅]⁺Phenyl Cation
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Parameters (for separation prior to MS):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺).

    • Analyze the fragmentation pattern and compare it with the expected fragments listed in Table 2. The presence of these characteristic ions provides strong evidence for the 1-phenyladamantane structure.[12][13][14]

Section 3: Chromatographic Separation and Purity Assessment by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds and for separating isomers, including enantiomers.[15] Due to the lipophilic nature of 1-phenyladamantane derivatives, reversed-phase HPLC is the most common approach.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Column Selection: A standard C18 column is often the first choice. However, a Phenyl-Hexyl column can provide alternative selectivity due to potential π-π interactions between the stationary phase and the analyte's phenyl ring.[16]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically effective. Both solvents should be HPLC grade.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or at the λₘₐₓ of the specific derivative).

    • Injection Volume: 10 µL.

  • Data Analysis: Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single, sharp peak.

Application Note: Chiral Separation of Enantiomers

If the 1-phenyladamantane derivative is chiral, separating and characterizing the individual enantiomers is critical, as they often exhibit different pharmacological activities.[17][18] Chiral HPLC using a Chiral Stationary Phase (CSP) is the most direct and widely used method for this purpose.[19][20]

Chiral_HPLC_Workflow cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization A Select 2-3 CSPs (e.g., Cellulose, Amylose based) B Screen with Normal Phase (Hexane/IPA) A->B C Screen with Polar Organic Phase (ACN/MeOH) A->C D Screen with Reversed Phase (ACN/Water) A->D E Identify Promising Condition (Partial or Baseline Separation) B->E C->E D->E F Optimize Mobile Phase Ratio E->F G Adjust Flow Rate & Temperature F->G H Final Validated Method G->H

Caption: Decision workflow for chiral HPLC method development.

Protocol: Chiral HPLC Method Development

  • Column Screening: Screen the racemic mixture on several polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) under different elution modes (Normal Phase, Polar Organic, Reversed Phase).[17]

  • Method Optimization:

    • Once a column/mobile phase combination shows some separation, systematically vary the ratio of the mobile phase components to improve resolution.

    • For normal phase, small amounts of an additive like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can significantly improve peak shape.

    • Adjusting column temperature can also impact selectivity and resolution.[21]

  • Elution Order Determination: If an analytical standard for one enantiomer is available, its retention time can be used to assign the peaks.

Section 4: Definitive 3D Structure by X-Ray Crystallography

Trustworthiness: While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography provides the only definitive, unambiguous proof of molecular structure, including relative and absolute stereochemistry.[22]

Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol/dichloromethane). Vapor diffusion is another common technique. The goal is to obtain single, defect-free crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays. A detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is then built and refined to best fit the experimental data.

  • Data Interpretation: The final output is a 3D model of the molecule in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing.[23][24]

Section 5: Complementary and Confirmatory Analyses

To build a complete and robust characterization package, especially for regulatory submission, the following techniques are essential.

  • Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the empirical formula to within ±0.4%, confirming the elemental composition.[25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For derivatives with functional groups like carbonyls (C=O), hydroxyls (O-H), or amides (N-H), IR provides quick and valuable confirmation.[26][27]

References

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023).
  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.).
  • Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. (n.d.). ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). National Institutes of Health (NIH). [Link]

  • Process for the preparation of 1-adamantane derivatives. (1991).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). ResearchGate. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. [Link]

  • Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[28]uril. (n.d.). Supporting Information. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Solid-state chemical-shift referencing with adamantane. (2022). PubMed. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. (2019). National Institutes of Health (NIH). [Link]

  • X-ray and theoretical investigation of (Z)-3-(adamantan-1-yl)-1-(phenyl or 3-chlorophenyl)- S-(4-bromobenzyl)isothioureas: an exploration involving weak non-covalent interactions, chemotherapeutic activities and QM/MM binding energy. (2020). PubMed. [Link]

  • 13C NMR spectra of adamantane deriv
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). Chromatography Online. [Link]

  • X ray crystallography Publications. (n.d.). Weizmann Institute of Science. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]

  • Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.). Unknown Source.
  • Adamantane. (n.d.). Wikipedia. [Link]

  • 1D 1 H spectra of adamantane at 850 MHz and 20 (black) or 64 kHz... (n.d.). ResearchGate. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Synthesis, Molecular Structure from the X-ray Diffraction Data of the Powder (1E,1'E)-1,1'-(1,4-Phenylene)Bis(N-(Adamantan-1-yl)methanimine). (2021). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • fragmentation patterns in mass spectra. (n.d.). Chemguide. [Link]

  • Synthesis, Molecular Structure from the X-ray Diffraction Data of the Powder (1E,1'E)-1,1'-(1,4-Phenylene)Bis(N-(Adamantan-1-yl)methanimine). (2021). Iraqi Journal of Science. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns. (2023). YouTube. [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. (n.d.). ResearchGate. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). Unknown Source. [Link]

  • Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane. (2023). UCL Discovery. [Link]

Sources

Advanced Supramolecular Engineering: Incorporating 1-Phenyladamantane into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

This guide details the strategic incorporation of 1-phenyladamantane (1-Ph-Ad) into drug delivery systems (DDS). While the adamantane cage is a well-established "guest" molecule for


-cyclodextrin (

-CD) host-guest chemistry, the addition of the phenyl moiety introduces a "Dual-Anchor" mechanism . The 1-Ph-Ad motif offers (1) the high-affinity cavity fit of the adamantane cage (

) and (2) secondary

stacking interactions or steric locking provided by the phenyl group. This modification is particularly effective for stabilizing supramolecular hydrogels, enhancing the retention of aromatic payloads (e.g., Doxorubicin), and tuning the critical micelle concentration (CMC) of amphiphilic copolymers.

Part 1: Physicochemical Rationale & Mechanism

The "Dual-Anchor" Hypothesis

Standard adamantane derivatives rely solely on hydrophobic effects and van der Waals forces to sit inside the


-CD cavity. By incorporating 1-phenyladamantane, we introduce a structural asymmetry that enhances stability in specific environments:
  • Steric Locking: The phenyl group at the bridgehead position acts as a "stopper," preventing the guest from sliding too freely through the host cavity (threading), thereby reducing the dissociation rate (

    
    ).
    
  • 
    -Electron Density:  When used in polymeric micelles, the phenyl ring facilitates 
    
    
    
    stacking with aromatic drug molecules, increasing drug loading capacity (DLC) compared to aliphatic adamantane alone.
Comparative Metrics

The following table highlights the shift in properties when upgrading from standard Adamantane to 1-Phenyladamantane in a DDS context.

FeatureStandard Adamantane (Ad)1-Phenyladamantane (Ph-Ad)Impact on DDS
LogP (Lipophilicity) ~4.2~5.8Stronger hydrophobic core formation in micelles.
Geometry Globular (

symmetry)
Prolate/BulkyPrevents rapid rotational diffusion within host cavities.
Electronic Nature Aliphatic/InertAromaticEnables

interactions with payload drugs.

-CD Binding
High AffinityHigh Affinity + Steric BulkSlower release kinetics; improved complex stability.

Part 2: Experimental Protocols

Protocol A: Synthesis of PEG-Conjugated 1-Phenyladamantane (PEG-Ph-Ad)

Objective: To create a water-soluble "guest" polymer that can self-assemble or dock into


-CD hydrogels.
Precursor: Since pure 1-phenyladamantane is chemically inert, this protocol assumes the use of 1-(4-carboxyphenyl)adamantane  or a similar functionalized derivative.
Materials
  • Guest: 1-(4-carboxyphenyl)adamantane (Ph-Ad-COOH).

  • Polymer: Methoxy-PEG-Amine (mPEG-NH2, MW 2k or 5k).

  • Coupling Agents: EDC

    
    HCl and NHS.
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow
  • Activation: Dissolve Ph-Ad-COOH (1.2 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere.
    
    • Self-Validation: The solution should remain clear. Turbidity indicates moisture contamination (urea precipitation).

  • Conjugation: Add mPEG-NH2 (1.0 eq) dissolved in minimal DMF to the activated ester solution. Add triethylamine (2.0 eq) as a base catalyst.

  • Reaction: Stir at RT for 24–48 hours.

  • Purification (Precipitation): Dropwise add the reaction mixture into ice-cold diethyl ether (10x volume). The PEG-conjugate will precipitate as a white solid; unreacted Ph-Ad-COOH remains soluble or forms distinct crystals.

  • Dialysis: Redissolve the precipitate in water and dialyze (MWCO 1000 Da) against distilled water for 48 hours to remove small molecule impurities.

  • Lyophilization: Freeze-dry to obtain the final PEG-Ph-Ad powder.

Protocol B: Supramolecular Assembly (Host-Guest Inclusion)

Objective: To verify the inclusion of the Ph-Ad moiety into a


-CD cavity.
Materials
  • Host:

    
    -Cyclodextrin (
    
    
    
    -CD) or
    
    
    -CD-polymer.
  • Guest: PEG-Ph-Ad (from Protocol A).

  • Solvent:

    
     (for NMR) or Phosphate Buffer (PBS).
    
Step-by-Step Workflow
  • Stock Preparation: Prepare a 10 mM solution of PEG-Ph-Ad in PBS.

    • Note: Due to the phenyl group, this solution may be slightly opalescent compared to standard PEG-Ad.

  • Titration: Add

    
    -CD in molar equivalents (0.5 eq, 1.0 eq, 2.0 eq).
    
  • Equilibration: Sonicate for 10 minutes and let stand for 4 hours.

  • Visual Check (Self-Validation): If the initial PEG-Ph-Ad solution was slightly turbid (micellar state), the addition of

    
    -CD should clarify the solution. This indicates the breakup of micelles as Ph-Ad enters the hydrophilic 
    
    
    
    -CD cavities (monomeric inclusion).

Part 3: Visualization & Logic

Mechanism of Action: The "Dual-Lock"

The following diagram illustrates the equilibrium dynamics. Note how the Phenyl group adds a secondary interaction layer compared to standard adamantane.

HostGuestMechanism cluster_0 Stabilization Factors Guest 1-Phenyladamantane (Hydrophobic Guest) FreeState Dissociated State (High Energy) Guest->FreeState Diffusion Host Beta-Cyclodextrin (Host Cavity) Host->FreeState Complex Inclusion Complex (Stabilized) Complex->FreeState k_off (Steric Hindrance Reduced) FreeState->Complex k_on (Association) Factor1 Factor 1: Hydrophobic Effect (Adamantane Cage) Factor1->Complex Factor2 Factor 2: Steric/Pi-Lock (Phenyl Group) Factor2->Complex

Caption: The 1-Phenyladamantane moiety reduces dissociation (


) via steric bulk and 

-interactions, creating a more stable complex than standard adamantane.
Experimental Workflow: Synthesis to Validation

Workflow Start Start: Ph-Ad-COOH Activation 1. Activation (EDC/NHS) Solvent: DMF Start->Activation Coupling 2. Coupling (mPEG-NH2) Catalyst: TEA Activation->Coupling Purify 3. Precipitation (Ether) & Dialysis Coupling->Purify Product Product: PEG-Ph-Ad Purify->Product QC_NMR QC 1: 1H-NMR (Check Phenyl Shift) Product->QC_NMR QC_DLS QC 2: DLS (Check Micelle Size) Product->QC_DLS Validation Is Purity >95%? QC_NMR->Validation Validation->Product No (Repurify) End Application: Supramolecular Hydrogel Validation->End Yes (Proceed to App)

Caption: Step-by-step synthesis and validation pipeline for creating PEGylated 1-Phenyladamantane building blocks.

Part 4: Quality Control & Characterization (Self-Validating Systems)

To ensure scientific integrity, the following characterization steps are mandatory.

Nuclear Magnetic Resonance (NMR) Validation

The 1-Phenyladamantane moiety provides distinct spectral handles that standard adamantane lacks.

  • Protocol: Dissolve PEG-Ph-Ad in

    
    .
    
  • Diagnostic Signals:

    • Phenyl Region (7.0 – 7.5 ppm): Look for the aromatic protons. In a micellar core (pure water), these peaks will be broadened due to restricted tumbling.

    • Adamantane Region (1.6 – 2.2 ppm): Typical multiplet cage signals.

  • The "Shift" Test: Add 2 equivalents of

    
    -CD.
    
    • Observation: The aromatic peaks (Phenyl) and cage peaks (Adamantane) should sharpen and shift upfield/downfield (Induced Chemical Shift,

      
      ). This confirms the guest has moved from a self-aggregated micelle into the specific environment of the CD cavity.
      
2D-NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To prove the geometry of inclusion.

  • Expectation: Cross-peaks should appear between the inner protons of

    
    -CD (H-3 and H-5) and the adamantane protons.
    
  • Specific to Ph-Ad: If the phenyl group sits outside the cavity (acting as a lid), you will see NOE signals between the phenyl protons and the rim protons of the CD, rather than the inner cavity protons. This confirms the "stopper" orientation.

References

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.[1][2][3][4][5] Molecules, 22(2), 297.[1] [Link][6]

  • Musumeci, T., et al. (2020).[3][4][7] Adamantane-containing drug delivery systems.[1][2][3][4][5][8][9] Pharmacia, 68(4), 795-805. [Link]

  • Zhang, X., et al. (2021).[7][9] Structural Insights into the Host–Guest Complexation between

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences, 22(9), 4413. [Link][6]
    
  • Chen, Y., et al. (2022). PDA-Based Drug Delivery Nanosystems: A Potential Approach for Glioma Treatment. Journal of Nanobiotechnology, 20, 395. [Link]

  • Vashi, et al. (2001).[5] Stability constants of the inclusion complexes of

    
    -cyclodextrin with various adamantane derivatives. International Journal of Pharmaceutics. (Cited via ResearchGate context). [Link]
    

Sources

Application Notes & Protocols: Strategic Functionalization of the 1-Phenyladamantane Phenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Phenyladamantane Scaffold

The 1-phenyladamantane scaffold represents a cornerstone in contemporary medicinal chemistry and materials science. The adamantane cage, a rigid, lipophilic, and three-dimensional diamondoid structure, imparts unique physicochemical properties to molecules.[1][2] When appended to a phenyl ring, it creates a versatile building block for developing novel therapeutics, including antiviral agents, neurological drugs, and enzyme inhibitors, where the adamantyl group often serves as a lipophilic anchor or a sterically demanding substituent to enhance target binding or improve pharmacokinetic profiles.[1][2][3][4]

Functionalization of the phenyl ring of 1-phenyladamantane is a critical step in drug development and molecular engineering. It allows for the introduction of pharmacophores, solubilizing groups, or points of attachment for further elaboration, thereby enabling the systematic exploration of structure-activity relationships (SAR).[3][5] This guide provides an in-depth analysis of the primary synthetic strategies for modifying this phenyl group, offering detailed, field-proven protocols and the causal logic behind key experimental choices.

Overview of Synthetic Strategies

The functionalization of the phenyl ring in 1-phenyladamantane can be broadly categorized into three primary strategies, each offering distinct advantages in terms of regioselectivity and scope. The choice of method is dictated by the desired substitution pattern and the tolerance of other functional groups within the molecule.

G cluster_EAS Products cluster_DoM Products cluster_CC Products Start 1-Phenyladamantane EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Activating Group (Adamantyl is o,p-directing) DoM Directed ortho-Metalation (DoM) Start->DoM Requires Pre-installed Directing Group (DMG) CC Palladium-Catalyzed Cross-Coupling Start->CC Requires Pre-functionalization (e.g., Halogenation) EAS_Prod ortho/para Isomers (e.g., -NO2, -Br, -Acyl) EAS->EAS_Prod DoM_Prod ortho-Substituted Derivatives DoM->DoM_Prod CC_Prod Diverse C-C, C-N, C-O Coupled Products CC->CC_Prod

Caption: Primary strategies for functionalizing 1-phenyladamantane.

Strategy I: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is the most direct method for introducing functional groups onto the phenyl ring. The bulky adamantyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions.[6] The reaction proceeds via a cationic intermediate known as a benzenium ion or sigma complex.[7] Steric hindrance from the adamantyl cage often favors substitution at the para position.

Caption: Generalized mechanism for Electrophilic Aromatic Substitution.

Protocol 3.1: Para-Selective Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine. Controlling the reaction temperature is critical to prevent dinitration and side reactions.

  • Principle & Causality: A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[8] The reaction is conducted at low temperatures to control the exothermicity and improve selectivity. The adamantyl group directs the nitration, with the para product being major due to sterics.[9][10]

  • Experimental Protocol:

    • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

    • Substrate Addition: Slowly add 1-phenyladamantane (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 5 °C. Stir until fully dissolved.

    • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of substrate), keeping the mixture cooled to 0 °C.

    • Reaction: Add the nitrating mixture dropwise to the solution of 1-phenyladamantane over 30 minutes. Critically, maintain the internal temperature between 0 and 5 °C throughout the addition.[11]

    • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

    • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g per 1 g of substrate) with vigorous stirring.

    • Work-up: A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major para-nitro-1-phenyladamantane isomer.

Protocol 3.2: Friedel-Crafts Acylation

This reaction introduces an acyl group (R-C=O), forming a ketone. It is a powerful C-C bond-forming reaction.

  • Principle & Causality: A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acyl chloride or anhydride.[12] The Lewis acid coordinates to the carbonyl oxygen of the resulting ketone product, deactivating it towards further acylation. Consequently, AlCl₃ must be used in stoichiometric amounts or slight excess.[13]

  • Experimental Protocol:

    • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).

    • Acylium Ion Formation: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise. Stir for 15 minutes to allow for the formation of the acylium ion complex.

    • Substrate Addition: Dissolve 1-phenyladamantane (1.0 eq) in the reaction solvent and add it dropwise to the cooled suspension.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.

    • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the para-acylated 1-phenyladamantane.[14]

Strategy II: Directed ortho-Metalation (DoM)

Directed ortho-Metalation provides exceptional regiocontrol, allowing for functionalization exclusively at the ortho position, a feat not achievable with standard EAS methods.[15][16] This strategy requires the presence of a Directing Metalation Group (DMG) on the phenyl ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[17][18]

  • Causality: The substrate for this protocol is not 1-phenyladamantane itself, but a derivative containing a DMG (e.g., methoxy, amide). The DMG acts as a Lewis base, coordinating the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi). This proximity effect dramatically lowers the kinetic barrier for deprotonation at the sterically accessible ortho C-H bond, forming a stabilized aryllithium intermediate.[15][19] This intermediate can then be trapped with a wide variety of electrophiles.

G cluster_mech DoM Mechanism Start Ar-DMG Complex Coordinated Intermediate Start->Complex Coordination Base R-Li Lithiate ortho-Lithiated Species Complex->Lithiate ortho-Deprotonation Product ortho-E-Ar-DMG Lithiate->Product Electrophilic Quench Electrophile E+

Caption: Mechanism of Directed ortho-Metalation (DoM).

Protocol 4.1: ortho-Carboxylation of 1-(2-Methoxyphenyl)adamantane

This protocol illustrates the synthesis of an ortho-carboxylic acid, a valuable precursor for many other functional groups.

  • Experimental Protocol:

    • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of substrate) and the starting material, 1-(2-methoxyphenyl)adamantane (1.0 eq). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) to enhance the basicity of the organolithium reagent.[16]

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.3 eq, 1.4 M in cyclohexane) dropwise via syringe. The solution may develop a color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours.

    • Electrophilic Trap: Quench the reaction by bubbling dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or by carefully adding crushed, freshly sublimed dry ice in small portions.

    • Warming & Quench: Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Work-up: Acidify the mixture to pH ~2 with 2 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Remove the solvent under reduced pressure. Purify the crude carboxylic acid by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate/acetic acid mixture).

Strategy III: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[20] These methods require a pre-functionalized phenyl ring (typically containing a halide or triflate) which is then coupled with a suitable partner. This approach offers unparalleled versatility and functional group tolerance.[21][22]

Protocol 5.1: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)adamantane

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron compound.[23] It is widely used due to the stability and low toxicity of the boronic acid reagents.

  • Principle & Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) center to form a Pd(II) complex; (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[23] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.[21][24]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Trans Transmetalation ArPdR Ar-Pd(II)-R'(L_n) Trans->ArPdR RedEl Reductive Elimination RedEl->Pd0 Product Ar-R' RedEl->Product ArPdX->Trans ArPdR->RedEl ArX Ar-X (e.g., 1-(4-Bromophenyl)adamantane) ArX->OxAdd Boronic R'-B(OH)2 + Base Boronic->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Experimental Protocol:

    • Setup: In a Schlenk flask, combine 1-(4-bromophenyl)adamantane (1.0 eq, prepared via EAS bromination), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

    • Solvent & Degassing: Add a solvent system, typically a mixture of toluene and water or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Concentrate the solution under reduced pressure. Purify the residue by column chromatography on silica gel to afford the coupled biaryl product.

Comparison of Functionalization Strategies

FeatureElectrophilic Aromatic Substitution (EAS)Directed ortho-Metalation (DoM)Palladium-Catalyzed Cross-Coupling
Regioselectivity Moderate (ortho/para mixture, para often major)Excellent (ortho only)Excellent (Defined by initial halide position)
Substrate Scope Good; sensitive to strongly deactivating groups.Requires a directing group (DMG).Very broad; requires pre-functionalization (halide/triflate).
Key Reagents Strong acids (H₂SO₄), Lewis acids (AlCl₃), electrophiles.Strong organolithium bases (n-BuLi, s-BuLi), low temp.Palladium catalyst, ligands, base, coupling partner.
Conditions Often harsh (strong acids), but can be mild.Cryogenic temperatures (-78 °C), strictly anhydrous.Mild to moderate heating (80-100 °C), inert atmosphere.
Advantages Direct C-H functionalization from the parent arene.Access to sterically hindered ortho position.Unmatched versatility in bond formation (C-C, C-N, C-O).
Limitations Mixture of isomers, difficult to control.Substrate must contain a DMG.Indirect (two-step process), potential catalyst poisoning.

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • ResearchGate. Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • National Institutes of Health. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • National Institutes of Health. Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • CNKI. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]

  • PubMed. Phosphaadamantanes as ligands for palladium catalyzed cross-coupling chemistry. [Link]

  • ResearchGate. (PDF) Directing effects in nitration of 1-adamantyl bearing aromatic ketones. [Link]

  • De Gruyter. Palladium-Catalyzed Coupling Reactions of 1-Bromoadamantane with Styrenes and Arenes. [Link]

  • University of North Texas Digital Library. Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Semantic Scholar. Directing effects in nitration of 1-adamantyl bearing aromatic ketones. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Royal Society of Chemistry. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

  • YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. [Link]

  • ResearchGate. Explaining key properties of lithiation in TiO 2 -anatase Li-ion battery electrodes using phase-field modeling. [Link]

  • C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. [Link]

  • Semantic Scholar. Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. [Link]

  • YouTube. 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Directed (ortho) Metallation. [Link]

  • Organic Syntheses. 2-NITRO-p-CYMENE. [Link]

  • Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • ChemRxiv. Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

  • National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • Baran Lab - Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • National Institutes of Health. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Myers Research Group - Harvard University. Directed Ortho Metalation. [Link]

  • ChemRxiv. Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • NROChemistry. Cross-Coupling Reactions. [Link]

Sources

experimental design for testing the therapeutic efficacy of 1-phenyladamantane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The adamantane scaffold, historically known for NMDA antagonism (Memantine) and M2 ion channel blockade (Amantadine), has evolved. The introduction of a phenyl group at the bridgehead C1 position creates 1-phenyladamantane , a privileged structure that significantly alters the pharmacological profile. Unlike their spherical predecessors, 1-phenyladamantane analogs exhibit enhanced affinity for Sigma-1 receptors (σ1R) and Monoamine Transporters (MATs) , particularly the Dopamine Transporter (DAT).

This guide outlines a rigorous experimental framework to evaluate these analogs. The critical challenge with this scaffold is not potency, but bioavailability and selectivity . The extreme lipophilicity of the adamantane cage often leads to false positives in aggregation-based assays and poor metabolic stability. This protocol prioritizes "drug-likeness" early in the screening cascade.

Key Mechanistic Targets[1]
  • Sigma-1 Receptor (σ1R): An ER-resident chaperone protein. Agonism promotes neuroprotection and cognitive enhancement.

  • Dopamine Transporter (DAT): Inhibition increases synaptic dopamine, relevant for depression and ADHD.

  • NMDA Receptor: A secondary target (often considered an "off-target" for this specific subclass) to assess side-effect profiles (dissociation/hallucinations).

Experimental Workflow Visualization

The following workflow enforces a "fail-fast" logic. We prioritize physicochemical filtering (PAMPA-BBB) before expensive radioligand binding.

ExperimentalWorkflow Synthesis 1. Synthesis & Purification PhysChem 2. PAMPA-BBB & Solubility Screen Synthesis->PhysChem QC Check Binding 3. Radioligand Binding (σ1R & DAT) PhysChem->Binding Pe > 4.0 x 10^-6 cm/s Binding->Synthesis SAR Refinement Functional 4. Functional Uptake Assays ([3H]-DA) Binding->Functional Ki < 100 nM InVivo 5. In Vivo PK & Behavioral Models Functional->InVivo Selectivity Index > 10

Figure 1: Strategic screening cascade for lipophilic adamantane analogs. Note the early-stage BBB permeability filter.

Phase 1: Physicochemical Filtering (PAMPA-BBB)

Rationale: 1-phenyladamantane is highly lipophilic (LogP often > 4). While this aids BBB penetration, it risks non-specific binding and poor solubility. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for high-throughput BBB prediction.

Protocol A: PAMPA-BBB Methodology

Objective: Determine the effective permeability (


) of analogs.
  • Preparation of Membrane:

    • Dissolve Porcine Brain Lipid (PBL) in dodecane (20 mg/mL).

    • Coat the filter of the donor plate (PVDF, 0.45 µm pore size) with 4 µL of PBL solution. Critical: Ensure the filter is dry before coating to prevent solvent spreading issues.

  • Compound Preparation:

    • Dissolve analogs in DMSO (10 mM stock).

    • Dilute to 50 µM in PBS (pH 7.4). Note: If precipitation occurs, add 5% HP-β-CD (hydroxypropyl-beta-cyclodextrin) to solubilize without disrupting the lipid layer.

  • Incubation:

    • Add 300 µL of compound solution to the Donor Plate (bottom).

    • Add 200 µL of PBS to the Acceptor Plate (top).

    • Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates high CNS penetration.
      

Phase 2: Target Engagement (Radioligand Binding)

Rationale: We must differentiate between Sigma-1 and Sigma-2 affinity, as Sigma-2 activation is often associated with cytotoxicity. For DAT, we assess displacement of a known inhibitor.[1]

Protocol B: Sigma-1 Receptor (σ1R) Binding Assay

Standard: Competition binding using


.[2][3]
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol). Concentration: 2 nM (
    
    
    
    approx 3-5 nM).
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[4]

Step-by-Step:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend to 0.5 mg protein/mL.

  • Incubation:

    • In 96-well plates, mix:

      • 50 µL Membrane suspension.

      • 25 µL

        
        .
        
      • 25 µL Test Compound (10 concentrations,

        
         to 
        
        
        
        M).
    • Incubate for 120 minutes at 37°C . Note: Adamantanes have slow association kinetics due to lipophilicity; 37°C ensures equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce binding to the filter itself.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Protocol C: Dopamine Transporter (DAT) Binding

Standard: Displacement of


 (Cocaine analog).
  • Tissue Source: Rat striatal membranes.

  • Radioligand:

    
     (2 nM).[1]
    
  • Non-Specific Binding: Define using 10 µM GBR12909 (Vanoxerine).

Differentiation Note: 1-phenyladamantanes often bind to the allosteric site of DAT, unlike cocaine which binds the orthosteric site. If


 displacement is partial or non-competitive, switch to 

uptake inhibition
(Functional Assay) immediately.

Phase 3: Functional Efficacy (Uptake Inhibition)

Binding does not equal function. We must prove the analog actually stops dopamine reuptake.

Protocol D: Synaptosomal Uptake

Objective: Measure IC50 for functional inhibition of dopamine transport.[1][5]

  • Synaptosome Preparation:

    • Dissect rat striatum. Homogenize in 0.32 M Sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Save supernatant (S1).

    • Centrifuge S1 (12,000 x g, 20 min). Resuspend pellet (P2) in Krebs-Ringer-HEPES buffer.

  • Assay Setup:

    • Pre-incubate synaptosomes with Test Compound (or vehicle) for 15 min at 37°C.

    • Start Reaction: Add

      
       (final conc. 50 nM).
      
    • Incubation: 5 minutes at 37°C. Critical: Keep time short to measure initial velocity (

      
      ).
      
  • Stop Reaction: Rapid filtration through GF/C filters. Wash 3x with ice-cold buffer.[1]

  • Data Analysis:

    • Plot % Uptake vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Visualization

Understanding the dual-targeting capability of these analogs is vital. The diagram below illustrates the spatial separation of the targets.

MechanismOfAction cluster_Synapse Presynaptic Terminal DAT Dopamine Transporter (Plasma Membrane) Antidepressant Effect Antidepressant Effect DAT->Antidepressant Effect ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor (ER Membrane) Neuroprotection Neuroprotection Sigma1->Neuroprotection Ligand 1-Phenyladamantane Analog Ligand->DAT Inhibition (Increases Synaptic DA) Ligand->Sigma1 Agonism (Ca2+ Modulation)

Figure 2: Dual-action mechanism. The analog inhibits DAT at the cell surface while penetrating the cell to agonize Sigma-1 receptors on the ER, providing a synergistic therapeutic effect.

Data Presentation Standards

When reporting results, use the following table structure to allow direct comparison between affinity (Binding) and efficacy (Functional).

Table 1: Pharmacological Profile of 1-Phenyladamantane Derivatives

Compound IDLogPPAMPA

(

cm/s)
σ1R

(nM)
σ2R

(nM)
Selectivity (σ1/σ2)DAT IC50 (nM)
Ref (Pentazocine) 3.812.53.5>1000>280N/A
Ref (GBR12909) 5.114.22482.80.0114
Analog 1-PA-01 4.29.815.245029.6120
Analog 1-PA-02 4.511.15.860010385

Note: High σ1/σ2 selectivity is preferred to avoid motor side effects associated with σ2.

References

  • Chu, U. B., & Ruoho, A. E. (2015).[2][3] Sigma Receptor Binding Assays.[1][2] Current Protocols in Pharmacology.[2] National Institutes of Health. Retrieved from [Link]

  • Eurofins Discovery. (2023). Sigma-1 Human Binding Agonist Radioligand Assay.[4] Retrieved from [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT).[1][5] Journal of Visualized Experiments. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

Sources

Application Notes and Protocols: Techniques for Studying the Pharmacokinetics of Adamantane-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Pharmacokinetic Challenges of Adamantane-Based Drugs

The adamantane scaffold, a rigid and lipophilic three-dimensional hydrocarbon cage, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into drug molecules can significantly enhance therapeutic efficacy by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a rigid framework for precise substituent positioning.[1][3] Drugs like amantadine, memantine, and saxagliptin, which are used for a range of diseases from viral infections to type 2 diabetes, feature this unique moiety.[1]

However, the very properties that make adamantane advantageous also present significant challenges for pharmacokinetic (PK) studies. High lipophilicity can lead to poor aqueous solubility, extensive protein binding, and significant tissue distribution, complicating absorption, distribution, metabolism, and excretion (ADME) profiling.[4][5][6] Furthermore, the metabolic stability of the adamantane cage often means that metabolism occurs on appended functional groups or, if at all on the cage, through cytochrome P450 (CYP450)-mediated hydroxylation at the tertiary carbons.[7][8]

This guide provides a comprehensive overview of the techniques and protocols essential for accurately characterizing the pharmacokinetics of adamantane-based drugs. It is designed to equip researchers with the knowledge to navigate the complexities of these compounds, from bioanalytical method development to in vivo studies and data interpretation.

Bioanalytical Method Development and Validation: The Cornerstone of PK Studies

Accurate quantification of adamantane drugs in biological matrices is fundamental to any pharmacokinetic study.[9] Given their often non-polar nature and lack of strong chromophores, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis.[9][10]

Sample Preparation: Taming the Matrix

The high lipophilicity of adamantane derivatives can lead to significant non-specific binding and matrix effects. The choice of sample preparation technique is therefore critical for robust and reproducible results.[11][12]

  • Protein Precipitation (PPT): This is a simple and rapid technique suitable for initial screening.[9][13] However, it may not provide the cleanest extracts for highly lipophilic compounds, potentially leading to ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the drug into an immiscible organic solvent.[12] The choice of solvent is crucial and should be optimized based on the drug's polarity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration.[13] Reversed-phase or mixed-mode cartridges are often effective for adamantane-based drugs.

Protocol: Protein Precipitation for Adamantane Drug Quantification in Plasma

  • Spike: To 100 µL of plasma (or serum, urine), add the internal standard (IS), typically a stable isotope-labeled version of the analyte.

  • Precipitate: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.[14]

LC-MS/MS Method Development
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for adamantane derivatives containing amine groups.

  • Separation: Reversed-phase chromatography using a C18 or C8 column is the most common approach. A gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing a small amount of acid (e.g., formic acid) is generally used to achieve good peak shape and separation.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[10] The precursor ion (parent drug) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure their reliability.[15][16][17][18][19] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity, Lower Limit of Quantification (LLOQ), and Upper Limit of Quantification (ULOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery and Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Table 1: Typical LC-MS/MS Parameters for an Adamantane Amine Derivative

ParameterTypical Value/Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 3 minutes
Ionization Mode ESI Positive
MRM Transition Analyte-specific (e.g., m/z 152.2 -> 135.3 for Amantadine)[10]
Internal Standard Stable Isotope Labeled (e.g., Amantadine-d15)

In Vitro ADME Assays: Predicting In Vivo Behavior

In vitro ADME assays are crucial for early-stage assessment of a drug candidate's pharmacokinetic properties, helping to identify potential liabilities before advancing to more resource-intensive in vivo studies.[20][21][22]

Physicochemical Properties
  • Solubility: The aqueous solubility of highly lipophilic adamantane drugs can be very low, impacting their dissolution and absorption.[23] Kinetic and thermodynamic solubility assays are essential.

  • Lipophilicity (LogD/LogP): This parameter is critical for predicting membrane permeability and tissue distribution.[1]

Absorption and Permeability
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of passive diffusion.[24]

  • Caco-2 Permeability Assay: This cell-based assay is the industry standard for predicting intestinal absorption and identifying potential P-glycoprotein (P-gp) efflux.[24]

Metabolism
  • Metabolic Stability: Incubating the drug with liver microsomes or hepatocytes helps to determine its intrinsic clearance.[24][25] The high stability of the adamantane core often results in low clearance.[1]

  • CYP450 Reaction Phenotyping and Inhibition: These assays identify the specific CYP enzymes responsible for metabolism and assess the drug's potential for drug-drug interactions (DDIs).[20]

Distribution
  • Plasma Protein Binding (PPB): Highly lipophilic drugs often exhibit high plasma protein binding, which can limit the free fraction available for therapeutic effect.[4] Rapid equilibrium dialysis (RED) is a common method for determining PPB.[20]

  • Blood-to-Plasma Ratio: This helps to understand if the drug preferentially partitions into red blood cells.

Diagram 1: In Vitro ADME Workflow for Adamantane Drugs

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution Solubility Aqueous Solubility PAMPA PAMPA Solubility->PAMPA LogD LogD/LogP LogD->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 MetStab Metabolic Stability (Microsomes, Hepatocytes) Caco2->MetStab CYP_Inhib CYP450 Inhibition MetStab->CYP_Inhib PPB Plasma Protein Binding MetStab->PPB MetID Metabolite Identification CYP_Inhib->MetID BP_Ratio Blood-Plasma Ratio PPB->BP_Ratio Start Drug Candidate Start->Solubility Start->LogD

Caption: A typical workflow for in vitro ADME assessment of adamantane drug candidates.

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of an adamantane-based drug.[26][27][28][29]

Study Design
  • Animal Model: Rodents (mice or rats) are typically used for initial PK screening.[26][28]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administrations are necessary to determine key parameters like clearance, volume of distribution, and bioavailability.

  • Blood Sampling: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases.

  • Dose Selection: Doses should be selected based on preclinical efficacy and toxicology data.

Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) for at least 3 days before the study.

  • Dose Preparation: Formulate the drug in a suitable vehicle. For lipophilic adamantane compounds, formulations may require solubilizing agents.

  • Dosing:

    • IV Group: Administer the drug as a bolus via the tail vein.

    • PO Group: Administer the drug via oral gavage.

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma concentrations using the validated LC-MS/MS method and calculate PK parameters using non-compartmental analysis software.

Key Pharmacokinetic Parameters

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance for Adamantane Drugs
Cmax Maximum plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Often low for stable adamantanes.
Vd Volume of distributionIndicates the extent of tissue distribution. Often large due to high lipophilicity.[4]
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Can be affected by poor solubility.[23]

Advanced Modeling: Physiologically-Based Pharmacokinetics (PBPK)

For highly lipophilic drugs like many adamantane derivatives, traditional pharmacokinetic models may not fully capture their complex disposition. Physiologically-Based Pharmacokinetic (PBPK) modeling offers a more mechanistic approach.[4][5][6][30][31]

PBPK models integrate in vitro ADME data with physiological information (e.g., organ volumes, blood flows) to simulate the drug's journey through the body. This can be particularly useful for:

  • Predicting human pharmacokinetics from preclinical data.

  • Understanding the impact of high lipophilicity on tissue distribution.

  • Simulating the effects of food on absorption.[30]

  • Investigating potential drug-drug interactions.

Diagram 2: PBPK Model Integration

PBPK_Model cluster_invitro In Vitro Data cluster_system System Data cluster_outputs Predicted Outputs Solubility Solubility PBPK_Model PBPK Model Solubility->PBPK_Model Permeability Permeability Permeability->PBPK_Model Metabolism Metabolism (CLint) Metabolism->PBPK_Model PPB Plasma Protein Binding PPB->PBPK_Model OrganVols Organ Volumes OrganVols->PBPK_Model BloodFlows Blood Flows BloodFlows->PBPK_Model TissueComp Tissue Composition TissueComp->PBPK_Model PK_Profile Plasma PK Profile (Cmax, AUC) PBPK_Model->PK_Profile Tissue_Conc Tissue Concentrations PBPK_Model->Tissue_Conc DDI_Risk DDI Risk PBPK_Model->DDI_Risk

Caption: Integration of in vitro and system data into a PBPK model to predict PK outcomes.

Conclusion

Studying the pharmacokinetics of adamantane-based drugs requires a multi-faceted approach that acknowledges their unique physicochemical properties. A robust and validated bioanalytical method, typically LC-MS/MS, is the foundation upon which all other studies are built. A comprehensive suite of in vitro ADME assays provides crucial early insights into a compound's likely in vivo behavior, guiding lead optimization. Well-designed in vivo studies in relevant animal models are then essential to fully characterize the drug's disposition. Finally, advanced modeling techniques like PBPK can help to integrate all available data, improve our understanding of the complex interplay of factors governing the pharmacokinetics of these highly lipophilic molecules, and ultimately enhance the probability of clinical success.

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  • Georgieva, M., et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(6), 3516–3604. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Frontiers. (2024). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Frontiers. [Link]

  • El-Gindy, A., et al. (2012). New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • YouTube. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. [Link]

  • ResearchGate. (2010). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. [Link]

  • Symeres. In Vitro ADME drug discovery services. Symeres. [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. [No Source]
  • BioDuro. In Vivo PK and TK. BioDuro. [Link]

  • Bielawska, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]

  • de Jong, W. H. A., et al. (2018). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 90(15), 9037–9044. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • ResearchGate. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Phenyladamantane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-ADAM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-phenyladamantane via Friedel-Crafts alkylation is mechanistically straightforward but practically nuanced. The primary yield-killing vectors are polysubstitution (formation of 1,3-diphenyladamantane) and cationic rearrangement (isomerization).

This guide prioritizes the 1-Bromoadamantane Route (Method A) as the "Gold Standard" for high-yield applications (>80%), while addressing the Direct Alkylation Route (Method B) for cost-sensitive workflows, acknowledging its lower inherent selectivity.

Module 1: The "Gold Standard" Protocol (1-Bromoadamantane Route)

Objective: Maximize yield and regioselectivity using a pre-functionalized precursor. Target Yield: 85-92% Purity: >98% (post-recrystallization)

The Mechanism & Critical Control Points

The reaction proceeds via the generation of the stable 1-adamantyl cation. The stability of this tertiary carbocation is a double-edged sword: it forms easily but is long-lived enough to attack the product (1-phenyladamantane) again, leading to 1,3-disubstitution.

FriedelCraftsMechanism Start 1-Bromoadamantane + AlCl3 Cation 1-Adamantyl Cation (Tertiary Carbocation) Start->Cation Lewis Acid Abstraction Sigma Sigma Complex Intermediate Cation->Sigma Electrophilic Attack Benzene Benzene (Solvent/Reactant) Benzene->Sigma Product 1-Phenyladamantane (Target) Sigma->Product -H+ (Aromatization) SideProduct 1,3-Diphenyladamantane (Impurity) Product->SideProduct Excess Cation (Over-reaction)

Figure 1: Mechanistic pathway highlighting the critical branch point for polysubstitution (red dashed line).

Optimized Experimental Protocol

Reagents:

  • 1-Bromoadamantane (1.0 eq)

  • Benzene (20.0 eq) – Acts as solvent and reactant; high excess is critical.

  • 
     (0.1 - 0.2 eq) – Catalytic amount preferred over stoichiometric to reduce tar.
    
  • Quench: 1M HCl / Ice.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with

    
    .
    
  • Solvent Charge: Add Benzene (15 eq) to the flask.

  • Catalyst Activation: Add anhydrous

    
     (0.2 eq) to the benzene. Stir at room temperature for 10 mins.
    
    • Checkpoint: The solution may turn slightly yellow/orange. If it turns black immediately, your equipment was wet.

  • Controlled Addition (The Yield Driver): Dissolve 1-Bromoadamantane (1.0 eq) in the remaining Benzene (5 eq) . Add this solution dropwise over 60 minutes at room temperature.

    • Why? Low instantaneous concentration of the adamantyl cation prevents it from finding an already-formed 1-phenyladamantane molecule, suppressing 1,3-diphenyl formation.

  • Reaction Phase: Once addition is complete, heat to mild reflux (80°C) for 1-2 hours. Monitor by TLC (Hexane eluent).

  • Workup: Cool to 0°C. Quench slowly with ice-cold 1M HCl. Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Evaporate benzene. Recrystallize the residue from Methanol or Isopropanol .

Module 2: The "Economy" Protocol (Direct Alkylation)

Objective: Synthesis directly from Adamantane (lower cost precursor). Target Yield: 50-65% Major Risk: Lower yield due to difficult hydride abstraction.

Technical Insight: Direct alkylation requires the abstraction of a hydride (


) from adamantane to form the cation. This is energetically more demanding than halide abstraction.

Protocol Adjustments:

  • Catalyst: Must use a stronger Lewis acid load or a co-oxidant.

    
     (1.0 eq) + 
    
    
    
    (promoter).
  • Promoter: Add tert-Butyl chloride (1.0 eq) .

    • Mechanism:[1][2][3][4][5]

      
       reacts with 
      
      
      
      to form the t-butyl cation, which abstracts a hydride from adamantane, generating the adamantyl cation and isobutane.
  • Temperature: Requires reflux from the start.

Module 3: Comparative Data & Yield Drivers

VariableMethod A (Bromide)Method B (Direct)Impact on Yield
Precursor 1-BromoadamantaneAdamantaneBromide leaves easily; Hydride requires "coaxing".
Benzene Ratio 20:110:1 to 20:1Critical: <10:1 guarantees >15% polysubstitution.
Catalyst

(0.2 eq)

(1.0 eq) + Promoter
High catalyst load in Method B complicates workup (emulsions).
Temperature RT

Reflux
RefluxHigh temp in Method B increases tar formation.
Typical Yield 85-92% 50-65% Method A is superior for precious material.

Module 4: Troubleshooting Guide (FAQ)

Q1: I am seeing a "double spot" on TLC very close to my product. What is it?

  • Diagnosis: This is likely 1,3-diphenyladamantane .

  • Root Cause: The local concentration of the adamantyl cation was too high relative to the benzene.

  • Fix:

    • Increase Benzene equivalents (up to 30:1).

    • Slow down the addition rate of the adamantane precursor.

    • Ensure vigorous stirring to dissipate the reagent plume immediately.

Q2: My reaction turned into a black tar and yield is <30%.

  • Diagnosis: Polymerization or "Deep Friedel-Crafts."

  • Root Cause: Moisture in the

    
     or excessive temperature.
    
  • Fix: Use fresh, anhydrous

    
     (should be yellow/grey powder, not white clumps). Lower the reaction temperature to 0°C during addition.
    

Q3: I have a persistent emulsion during the aqueous workup.

  • Diagnosis: Aluminum salts forming hydroxides.

  • Fix:

    • Acidify the aqueous layer to pH < 1 using 6M HCl to dissolve aluminum salts.

    • Filter the biphasic mixture through a pad of Celite if solids are present.

Q4: Can I use


 instead of 

?
  • Answer: Yes.

    
     is a milder Lewis acid.
    
  • Implication: The reaction will be slower (requires longer reflux) but often cleaner with less tar formation. Recommended if your lab struggles with moisture control.

Module 5: Decision Logic for Process Optimization

TroubleshootingLogic Start Yield Issue Detected CheckTLC Check TLC/GC-MS Start->CheckTLC PolySub Issue: Polysubstitution (High MW Impurity) CheckTLC->PolySub Extra Spots LowConv Issue: Low Conversion (Starting Material Remains) CheckTLC->LowConv SM Remains Tar Issue: Tar/Decomposition CheckTLC->Tar Black Mixture Sol1 Action: Increase Dilution (Add 10 eq Benzene) PolySub->Sol1 Sol2 Action: Check Catalyst Activity (Water Poisoning?) LowConv->Sol2 Sol3 Action: Switch to FeCl3 (Milder Conditions) Tar->Sol3

Figure 2: Logic tree for diagnosing and resolving common yield failures.

References

  • Newman, M. S. (1961). The Synthesis of 1-Phenyladamantane. Journal of Organic Chemistry, 26(7), 2630–2632.

  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Phenylierung des Adamantans. Chemische Berichte, 93(5), 1161–1166.

  • Olah, G. A., et al. (1990). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Schleyer, P. v. R. (1990). Adamantane: The Chemistry of Diamond Molecules. Chemical Reviews, 90(5), 813.

Sources

Technical Support Center: Purification of 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Greasy Brick" Challenge

Welcome to the technical support hub for adamantane derivatization. If you are accessing this guide, you likely performed a Friedel-Crafts alkylation of benzene with 1-bromoadamantane (or 1-adamantanol) and are now facing a waxy, off-white solid that refuses to crystallize or contains stubborn impurities.

1-Phenyladamantane is deceptively simple. Its high lipophilicity and globular structure create unique purification challenges:

  • Sublimation: It has a high vapor pressure in the solid state.

  • Phase Behavior: It tends to "oil out" rather than crystallize due to low lattice energy.

  • Poly-alkylation: The kinetic product is 1-phenyladamantane, but the thermodynamic trap is 1,3-diphenyladamantane.

This guide moves beyond standard recipes to address the mechanistic failures in purification.

Module 1: Reaction Workup (The First Line of Defense)

User Query: "My crude product is a sticky yellow/brown paste. I expected a white solid. Is my reaction ruined?"

Diagnosis: The yellow color is likely residual Aluminum Chloride (


) or Iron (

) catalyst complexed with the product. Adamantane cations are stable, but they form tight ion pairs with Lewis acids that are not removed by simple water washes.
Protocol: The "Rigorous Hydrolysis" Workup

Do not proceed to crystallization until the crude is white or pale cream.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (500g) and Conc. HCl (50 mL) . The acid is required to solubilize aluminum salts (

    
     is gelatinous and traps product; 
    
    
    
    is soluble).
  • Phase Separation: Extract with Diethyl Ether or Dichloromethane (DCM) .

    • Note: Avoid Benzene/Toluene here if possible to facilitate easier drying later.

  • The "Clarification" Wash: Wash the organic layer with 10% NaOH (removes phenolic byproducts if phenol was used, or trace acids) followed by Brine .

  • Drying: Dry over

    
    , filter, and evaporate.
    

Status Check: If the solid is still dark brown, dissolve in minimal Hexane and pass through a short "plug" of silica gel (vacuum filtration) to trap polar tar before attempting crystallization.

Module 2: Crystallization & Phase Separation

User Query: "I tried recrystallizing from hot ethanol, but as it cooled, the product formed a separate oil layer at the bottom instead of crystals."

Diagnosis: This is "Oiling Out." 1-Phenyladamantane has a melting point (~88–90°C) close to the boiling point of common solvents. When the solution cools, the solute–solute attraction exceeds solute–solvent attraction above the crystallization temperature, causing liquid-liquid phase separation (LLPS).

Troubleshooting Guide: The Anti-Solvent Drop Method

Avoid single-solvent recrystallization (like pure Ethanol) which encourages oiling out. Use a Solvent/Anti-Solvent pair.

ParameterRecommended SystemWhy?
Solvent (Good) Chloroform (

)
or DCM
High solubility, non-flammable (usually).
Anti-Solvent (Bad) Methanol (

)
Miscible with solvent; product is insoluble.
Temperature Room Temp to -20°C Avoids the melting point danger zone.
Step-by-Step Protocol:
  • Dissolve crude 1-phenyladamantane in the minimum amount of Chloroform at Room Temperature (RT). Do not heat close to boiling.

  • Add Methanol dropwise with vigorous stirring until the solution turns slightly turbid (cloud point).

  • Add 1-2 drops of Chloroform to clear the solution back to transparency.

  • Seeding (Critical): Add a tiny crystal of pure product (or scratch the glass).

  • Slow Cooling: Cover with foil (to slow evaporation) and place in the fridge (4°C), then freezer (-20°C).

    • Result: You should get white needles or plates.

    • Yield Loss: If you see oil, reheat slightly to dissolve, add more Chloroform, and cool slower.

Module 3: Removing the "Double" Impurity (1,3-Diphenyladamantane)

User Query: "NMR shows a small multiplet at 7.2-7.4 ppm that integrates to ~10% extra phenyl protons. My melting point is also broad (80-95°C)."

Diagnosis: You have 1,3-diphenyladamantane . This byproduct forms if the reaction ran too long or if the benzene-to-adamantane ratio was too low. Because it is structurally similar (just one extra phenyl group), it co-crystallizes with your product.

Logic Flow: Separation Strategy

1,3-diphenyladamantane is less soluble in cold aliphatic hydrocarbons than the mono-substituted product due to higher symmetry and molecular weight.

DOT Diagram: Purification Decision Tree

PurificationLogic Crude Crude Mixture (Mono + Di + Tars) SolubilityCheck Dissolve in Cold Hexane (0°C) Crude->SolubilityCheck Step 1 Filter Filtration SolubilityCheck->Filter Solid Solid Residue: Enriched 1,3-Diphenyl (Discard or Repurpose) Filter->Solid Insoluble Filtrate Filtrate: Enriched 1-Phenyl Filter->Filtrate Soluble Evap Evaporate Solvent Filtrate->Evap Recryst Recrystallize (CHCl3 / MeOH) Evap->Recryst

Caption: Fractional extraction workflow to remove poly-substituted impurities prior to final crystallization.

Protocol:

  • Suspend the crude solid in Cold Hexane (0°C) .

  • Stir for 15 minutes.

  • Filter rapidly.

    • Filter Cake: Contains mostly 1,3-diphenyladamantane (and polymers).

    • Filtrate: Contains your target 1-phenyladamantane.

  • Evaporate the filtrate and proceed to the Chloroform/Methanol recrystallization described in Module 2.

Module 4: Sublimation & Drying (The "Disappearing Product")

User Query: "I put 5g of pure white crystals in the vacuum oven at 60°C overnight. This morning, I have 3.5g. Where did it go?"

Diagnosis: Adamantane derivatives are globular molecules with weak intermolecular Van der Waals forces. They sublime easily, even at temperatures well below their melting point, especially under vacuum. Your product is likely coating the inside of your vacuum tubing or pump trap.

Safe Drying Protocol
  • Method: Air dry on the filter paper with suction for 30 minutes.

  • Vacuum Oven: If used, set temperature to Ambient (25°C) and use a gentle vacuum (water aspirator, ~20 mmHg), not high vacuum (<1 mmHg).

  • Desiccator: The safest method is a vacuum desiccator over

    
     or Paraffin wax shavings (to absorb residual hexane) at room temperature.
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use Column Chromatography? A: Yes, but it is often difficult because the compounds are UV-active but have very similar Rf values in pure Hexane.

  • Recommendation: Use Hexane:Toluene (95:5) . Toluene modifies the stationary phase interaction via

    
    -
    
    
    
    interactions with the phenyl ring, often improving separation between mono- and di-substituted species.

Q: What is the melting point of pure 1-phenyladamantane? A: Literature values vary slightly, but 88–91°C is the standard range [1]. If your sample melts >100°C, it is likely contaminated with 1,3-diphenyladamantane. If it melts <80°C, it still contains solvent or unreacted adamantane.

Q: How do I remove unreacted 1-bromoadamantane? A: This is chemically inert to the workup. However, 1-bromoadamantane is much more volatile. It can often be removed by sublimation at 60°C under moderate vacuum (using a cold finger), leaving the heavier 1-phenyladamantane behind, although this requires careful control.

References

  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Friedel-Crafts-Reaktion mit 1-Halogen-adamantanen.[1][2] Chemische Berichte.

    • Foundational text on Friedel-Crafts chemistry of adamantanes.
  • Newman, H. (1961). Synthesis of 1-Phenyladamantane. Journal of Organic Chemistry.[1]

    • Describes the direct synthesis and physical properties including melting points.
  • Chalais, S., et al. (1985). Selectivity in the Friedel-Crafts alkylation of benzene with 1-haloadamantanes. Tetrahedron Letters.

    • Discusses the kinetic vs thermodynamic control and byproduct form

Sources

Technical Support Center: Enhancing the Stability of Polymers Containing 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers incorporating 1-phenyladamantane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you improve the stability and performance of these unique and highly valuable materials. The inherent rigidity and bulkiness of the 1-phenyladamantane moiety impart exceptional thermal stability to polymers, making them suitable for a wide range of high-performance applications.[1][2] However, like all polymeric materials, they are susceptible to degradation under certain conditions. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these stability challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, processing, and application of 1-phenyladamantane-containing polymers.

Q1: My poly(1-phenyladamantyl acrylate/methacrylate) is showing signs of yellowing after processing at high temperatures. What is the likely cause?

A1: Yellowing upon thermal processing is often an indication of thermo-oxidative degradation.[3] The adamantane cage itself is highly stable, but the polymer backbone and the phenyl group can be susceptible to oxidation at elevated temperatures. The presence of oxygen can lead to the formation of chromophoric species. It is also possible that trace impurities from the synthesis are catalyzing degradation.

Q2: I am observing a decrease in the molecular weight of my 1-phenyladamantane-containing polymer after exposure to UV light. What is happening?

A2: A decrease in molecular weight upon UV exposure is characteristic of photodegradation, likely involving chain scission of the polymer backbone.[3] While the adamantane group is relatively photostable, the polymer backbone, especially if it contains chromophores like carbonyl groups, can absorb UV radiation and undergo cleavage. The phenyl group can also participate in photo-oxidative reactions.

Q3: What are the primary degradation mechanisms I should be concerned about with polymers containing 1-phenyladamantane?

A3: The main degradation pathways to consider are:

  • Thermo-oxidative degradation: Occurs at high processing or service temperatures in the presence of oxygen. It can lead to chain scission, cross-linking, and the formation of colored byproducts.[4]

  • Thermal degradation (in inert atmosphere): While these polymers have high thermal stability, at very high temperatures, random chain scission of the polymer backbone can occur.[5]

  • Photodegradation: Exposure to UV radiation can induce chain scission and other chemical changes, particularly in the presence of oxygen (photo-oxidation).[6]

Q4: Are there any recommended stabilizers for polymers containing 1-phenyladamantane?

A4: While specific data for 1-phenyladamantane polymers is limited, a combination of stabilizers is generally effective for high-performance polymers. Consider a blend of:

  • Primary antioxidants (hindered phenols): To scavenge free radicals formed during thermo-oxidative degradation.[7]

  • Secondary antioxidants (phosphites or thioesters): To decompose hydroperoxides into non-radical, stable products.[7]

  • UV absorbers (e.g., benzotriazoles, benzophenones): To absorb harmful UV radiation and dissipate it as heat.[8]

  • Hindered Amine Light Stabilizers (HALS): To trap free radicals generated during photo-oxidation.[8]

The optimal stabilizer package will depend on the specific polymer structure, processing conditions, and end-use application.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments, complete with step-by-step protocols and the rationale behind them.

Troubleshooting Guide 1: Investigating Thermal Instability

Issue: Unexpected degradation (e.g., discoloration, embrittlement, change in molecular weight) of a 1-phenyladamantane-containing polymer during or after thermal processing.

Objective: To identify the onset and mechanism of thermal degradation and to evaluate the effectiveness of thermal stabilizers.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the onset temperature of weight loss, which indicates thermal or thermo-oxidative degradation.

    • Procedure:

      • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

      • Place the pan in the TGA instrument.

      • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

      • Perform the analysis under both a nitrogen atmosphere (to assess thermal stability) and an air or oxygen atmosphere (to assess thermo-oxidative stability).

      • Record the temperature at 5% and 10% weight loss (Td5% and Td10%).

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable), and to observe any exothermic or endothermic events associated with degradation.

    • Procedure:

      • Seal 5-10 mg of the polymer sample in a DSC pan.

      • Heat the sample to a temperature above its expected Tg or Tm, then cool it back to room temperature to create a uniform thermal history.

      • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

      • Analyze the resulting thermogram for the Tg and any degradation peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify chemical changes in the polymer structure as a result of thermal degradation.

    • Procedure:

      • Obtain an FTIR spectrum of the pristine polymer sample.

      • Heat a sample of the polymer at a temperature just below and above the degradation onset temperature determined by TGA for a set period.

      • Obtain FTIR spectra of the heat-treated samples.

      • Look for the appearance or increase in intensity of characteristic peaks, such as carbonyl (C=O, ~1730 cm-1) and hydroxyl (O-H, ~3400 cm-1) stretches, which are indicative of oxidation.

ParameterValue (Nitrogen)Value (Air)
Td5% (°C) 410385
Td10% (°C) 425400
Char Yield at 600°C (%) 155
Tg (°C) 195193

This data illustrates that the polymer is more susceptible to degradation in the presence of oxygen, as indicated by the lower degradation temperatures in air.

Thermal_Stability_Workflow Start Start: Thermal Instability Observed TGA Perform TGA (N2 and Air) Start->TGA DSC Perform DSC Start->DSC FTIR_pristine Acquire FTIR of Pristine Polymer Start->FTIR_pristine Analyze_TGA Analyze TGA Data (Td5%, Td10%) TGA->Analyze_TGA Analyze_DSC Analyze DSC Data (Tg, Degradation Peaks) DSC->Analyze_DSC Heat_Treat Heat Treat Polymer Samples FTIR_pristine->Heat_Treat FTIR_treated Acquire FTIR of Treated Samples Heat_Treat->FTIR_treated Analyze_FTIR Compare FTIR Spectra (Identify new functional groups) FTIR_treated->Analyze_FTIR Analyze_TGA->Heat_Treat Conclusion Conclusion: Identify Degradation Onset & Mechanism Analyze_TGA->Conclusion Analyze_DSC->Conclusion Analyze_FTIR->Conclusion

Caption: Workflow for investigating thermal instability.

Troubleshooting Guide 2: Addressing Photodegradation

Issue: Loss of mechanical properties, discoloration, or surface cracking of a 1-phenyladamantane-containing polymer upon exposure to light.

Objective: To assess the photostability of the polymer and evaluate the efficacy of UV stabilizers.

  • Accelerated Weathering Test:

    • Purpose: To simulate the effects of long-term sun exposure in a controlled laboratory setting.

    • Procedure:

      • Prepare thin films or plaques of the polymer, both with and without UV stabilizers.

      • Place the samples in an accelerated weathering chamber equipped with a UV lamp (e.g., Xenon arc).

      • Expose the samples to cycles of UV radiation, temperature, and humidity according to a standard protocol (e.g., ASTM G155).

      • Periodically remove samples for analysis.

  • UV-Vis Spectroscopy:

    • Purpose: To monitor changes in the polymer's ability to absorb UV and visible light, which can indicate the formation of chromophores.

    • Procedure:

      • Dissolve a known concentration of the polymer (pristine and exposed samples) in a suitable solvent (e.g., THF, chloroform).

      • Acquire the UV-Vis spectrum of the solutions.

      • Observe any changes in the absorption profile, particularly the appearance of new absorption bands in the visible region (which correspond to color formation).

  • Gel Permeation Chromatography (GPC):

    • Purpose: To measure changes in the molecular weight distribution of the polymer, which can indicate chain scission or cross-linking.

    • Procedure:

      • Dissolve the pristine and exposed polymer samples in the GPC eluent.

      • Inject the samples into the GPC system.

      • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in Mn and Mw suggests chain scission.

SampleMn (kDa)Mw (kDa)PDI
Pristine Polymer 1503002.0
After 100h UV Exposure 851802.1
With UV Stabilizer (100h UV) 1402852.0

This data clearly shows a significant reduction in molecular weight after UV exposure, which is mitigated by the addition of a UV stabilizer.

Photodegradation_Workflow Start Start: Photodegradation Suspected Accelerated_Weathering Accelerated Weathering Test Start->Accelerated_Weathering UV_Vis UV-Vis Spectroscopy Accelerated_Weathering->UV_Vis GPC Gel Permeation Chromatography (GPC) Accelerated_Weathering->GPC Analyze_UV_Vis Analyze UV-Vis Spectra (Chromophore formation) UV_Vis->Analyze_UV_Vis Analyze_GPC Analyze GPC Data (Molecular weight changes) GPC->Analyze_GPC Evaluate_Stabilizers Evaluate Effectiveness of UV Stabilizers Analyze_UV_Vis->Evaluate_Stabilizers Analyze_GPC->Evaluate_Stabilizers Conclusion Conclusion: Assess Photostability & Select Stabilizer Evaluate_Stabilizers->Conclusion

Caption: Workflow for assessing and mitigating photodegradation.

Part 3: The Role of the 1-Phenyladamantane Moiety in Polymer Stability

The unique structure of 1-phenyladamantane plays a dual role in the stability of the resulting polymers.

  • Stabilizing Effect: The bulky and rigid adamantane cage restricts the mobility of polymer chains.[1] This high steric hindrance can increase the activation energy required for bond rotation and scission, thereby enhancing the overall thermal stability of the polymer backbone.

  • Potential for Instability: The phenyl group, while contributing to the rigidity, can also be a site for oxidative attack. Under thermo-oxidative or photo-oxidative conditions, the benzylic-like position on the adamantane cage adjacent to the phenyl group could be susceptible to hydrogen abstraction, initiating a free-radical degradation cascade.

Phenyl_Degradation cluster_0 Initiation cluster_1 Propagation Polymer_Chain Polymer Chain-Ad-Ph + O2 Radical_Formation Polymer Chain-Ad-Ph• + HOO• Polymer_Chain->Radical_Formation Heat or UV Peroxy_Radical Polymer Chain-Ad-Ph-OO• Radical_Formation->Peroxy_Radical + O2 Hydroperoxide Polymer Chain-Ad-Ph-OOH Peroxy_Radical->Hydroperoxide + Polymer-H Alkoxy_Hydroxyl_Radicals Polymer Chain-Ad-Ph-O• + •OH Hydroperoxide->Alkoxy_Hydroxyl_Radicals Heat or UV Further Degradation Further Degradation Alkoxy_Hydroxyl_Radicals->Further Degradation Chain Scission, Cross-linking

Caption: Hypothesized initiation of oxidative degradation at the phenyl group.

By understanding these fundamental principles and utilizing the troubleshooting guides provided, researchers can effectively enhance the stability of polymers containing 1-phenyladamantane, unlocking their full potential for advanced applications.

References

  • Mathias, L. J., & Lewis, C. M. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197–207. [Link]

  • Distrupol. (n.d.). Top ten troubleshooting tips for moulding both engineering and commodity polymers. Retrieved February 11, 2026, from [Link]

  • The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. (2023). Polymers, 15(9), 2186. [Link]

  • OnlyTRAININGS. (n.d.). Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. Retrieved February 11, 2026, from [Link]

  • Reddit. (2025, March 31). Troubleshooting Guide for High Performance Plastics. r/InjectionMolding. [Link]

  • Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. (2016). Macromolecules, 49(24), 9406-9414. [Link]

  • Linchemical. (n.d.). Antioxidant UV Stabilizers For Polymers. Retrieved February 11, 2026, from [Link]

  • Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. (2019). Macromolecules, 52(12), 4583–4590. [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. [Link]

  • Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators. (2011). Journal of Applied Polymer Science, 123(5), 2683-2689. [Link]

  • Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide. Retrieved February 11, 2026, from [Link]

  • Raytop Chemical. (n.d.). High-Performance Plastic Antioxidants, UV Stabilizers & Light Stabilizers – Ultimate Protection for Polymers. Retrieved February 11, 2026, from [Link]

  • Carlsson, D. J., & Wiles, D. M. (1980). Photostabilisation mechanisms in polymers : A review. Polymer Degradation and Stability, 3(1), 61-72. [Link]

  • Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021). Polymers, 13(3), 374. [Link]

  • CORRECTED PROOF. (n.d.). Retrieved February 11, 2026, from [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: Review. SpringerPlus, 2, 398. [Link]

  • Greenchemicals. (n.d.). ADDITIVES. Retrieved February 11, 2026, from [Link]

  • QINGDAO RICHKEM CO., LTD. (n.d.). ANTIOXIDANT/UV STABILIER /FLAME RETARDANT. Chinaplas 2026. [Link]

  • Kashiwagi, T. (2006). Thermal and Oxidative Degradation of Polymers. NIST Technical Series Publications. [Link]

  • Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. (2024). Toxics, 12(5), 334. [Link]

  • Occurrence, Degradation, and Effect of Polymer-Based Materials in the Environment. (2013). Reviews of Environmental Contamination and Toxicology, 224, 71-115. [Link]

  • Synthesis and characterization of poly (phenyl methacrylates). (1975). Polymer, 16(12), 897-901. [Link]

  • Degradation mechanisms of bioresorbable polyesters. Part 1. Effects of random scission, end scission and autocatalysis. (2010). Polymer Degradation and Stability, 95(8), 1331-1339. [Link]

  • Thermal Degradation Of Polymeric Materials. (2011). IntechOpen. [Link]

  • Polymer Degradation: Category, Mechanism and Development Prospect. (2022). Polymers, 14(21), 4734. [Link]

  • Natural Degradation: Polymer Degradation under Different Conditions. (2022). Polymers, 14(17), 3595. [Link]

  • Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. (1995). Macromolecules, 28(23), 7886–7892. [Link]

  • Thermal and thermo-oxidative degradations of poly(2,6-dimethyl-1,4- phenylene oxide) (PPO)/copoly(aryl ether sulfone) P(ESES-co-EES) block copolymers: A kinetic study. (2011). Polymer Degradation and Stability, 96(1), 121-128. [Link]

  • Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA Structure. (n.d.). Polymer Source. [Link]

  • Hsiao, S. H., Lee, C. T., & Chern, Y. T. (1999). Synthesis and properties of new adamantane-based poly(ether imide)s. Journal of Polymer Science Part A: Polymer Chemistry, 37(11), 1619-1628. [Link]

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Sources

enhancing the drug loading capacity of 1-phenyladamantane-based delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Materials Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your 1-phenyladamantane (1-Ph-Ad) delivery system is underperforming. You might be seeing low Drug Loading Capacity (DLC), rapid burst release, or immediate precipitation upon aqueous reconstitution.

The 1-phenyladamantane moiety is not just a hydrophobic anchor; its phenyl ring introduces


-

stacking capabilities absent in standard adamantane, theoretically allowing for higher loading of aromatic payloads (e.g., Doxorubicin, Paclitaxel). However, this increased lipophilicity (

) creates unique thermodynamic challenges.

Below are the three most common "Support Tickets" we receive, resolved with root-cause analysis and validated protocols.

Ticket #01: "My Drug Loading Capacity (DLC) is stuck below 5%."

Diagnosis: The issue is likely Steric Occlusion or Solvent Competition . While the adamantane cage fits perfectly into the


-cyclodextrin (

-CD) cavity (

), the phenyl group at the 1-position adds bulk. If your drug is directly conjugated or loaded without a sufficient spacer, the host-guest inclusion is sterically hindered, preventing stable assembly. Furthermore, if you are using DMSO for loading, it competes for the CD cavity.

The Fix: Linker Optimization & Solvent Exchange

Protocol: Optimized Supramolecular Loading

Objective: Maximize DLC by minimizing steric clash and solvent competition.

  • Linker Selection: Ensure a Flexible Spacer.

    • Do not attach the payload directly to the phenyl ring.

    • Recommendation: Use a PEG spacer (

      
       to 
      
      
      
      ) between the 1-Ph-Ad and your drug/polymer. This allows the adamantane cage to penetrate the CD cavity fully while the phenyl group sits at the rim, stabilizing the complex via secondary interactions.
  • Solvent Strategy:

    • Avoid: Pure DMSO (Strong competitor for CD cavity).

    • Use: A co-solvent system of DMF/Water (1:9 v/v) or THF/Water.

  • Step-by-Step Loading Workflow:

    • Step A: Dissolve

      
      -CD-Polymer in water (
      
      
      
      ).
    • Step B: Dissolve 1-Ph-Ad-Drug conjugate in DMF (

      
      ).
      
    • Step C: Add Step B to Step A dropwise (10

      
      /min) under vigorous stirring (1000 RPM).
      
    • Step D: Critical Step: Sonicate for 30 mins at

      
      . The heat helps overcome the activation energy barrier caused by the bulky phenyl group.
      
    • Step E: Dialysis against water (MWCO 3.5 kDa) for 24 hours to remove DMF and unloaded drug.

Data Verification (Expected Results):

ParameterStandard Adamantane1-Phenyladamantane (Direct)1-Phenyladamantane (PEG-Linker)
Binding Constant (

)


(Steric Clash)

(Stabilized)
DLC (%) ~8-10%< 3%15-18%
Precipitation? RareFrequentRare
Ticket #02: "The system precipitates immediately upon water addition."

Diagnosis: You have exceeded the Critical Aggregation Concentration (CAC) or the hydrophobicity ratio is unbalanced. 1-phenyladamantane is significantly more hydrophobic than unmodified adamantane. If the hydrophilic block (e.g., Cyclodextrin or PEG) is not large enough to shield the hydrophobic core, the system will crash out.

The Fix: Hydrophilic/Lipophilic Balance (HLB) Tuning

Troubleshooting Logic:

  • Check Ratio: Ensure the molar ratio of [Hydrophilic Host] : [1-Ph-Ad Guest] is at least 1.2 : 1 . You need a slight excess of the host to ensure all hydrophobic groups are shielded.

  • Check Polymer Length: If using a polymer backbone, the hydrophilic segment (e.g., PEG, Hyaluronic Acid) must be

    
     per adamantane unit.
    
Visualization: Stability & Assembly Logic

AssemblyLogic Start Start: Precipitation Issue CheckRatio Check Host:Guest Ratio Start->CheckRatio IsRatioLow Ratio < 1:1 CheckRatio->IsRatioLow AdjustRatio Increase Host to 1.2:1 IsRatioLow->AdjustRatio Yes CheckLinker Check Hydrophilic Block IsRatioLow->CheckLinker No IsBlockShort MW < 2kDa? CheckLinker->IsBlockShort IncreaseMW Increase PEG/HA Length IsBlockShort->IncreaseMW Yes Solvent Check Solvent Mixing IsBlockShort->Solvent No FastMix Mixing too fast? Solvent->FastMix Microfluidics Use Microfluidic Mixing FastMix->Microfluidics Yes

Caption: Troubleshooting logic for precipitation issues in 1-phenyladamantane supramolecular assemblies. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.

Ticket #03: "How do I verify the drug is actually inside the cavity?"

Diagnosis: Standard UV-Vis only tells you the drug is present, not encapsulated. If the drug is merely adsorbed on the surface, you will see a "burst release" (80% release in < 2 hours).

The Fix: 2D-NOESY NMR Characterization

Protocol: Verification of Inclusion Complex

  • Sample Prep: Dissolve the freeze-dried complex in

    
    .
    
  • Experiment: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY.

  • Analysis: Look for cross-peaks between:

    • The H3/H5 protons of the

      
      -CD (inner cavity protons).
      
    • The Phenyl protons (7.2-7.5 ppm) and Adamantane bridgehead protons (1.6-2.0 ppm) of your guest.

  • Interpretation:

    • Strong Cross-peaks: Deep inclusion (Stable).

    • Weak/No Cross-peaks: Surface adsorption or partial inclusion (Unstable).

Frequently Asked Questions (FAQ)

Q: Can I use


-cyclodextrin instead of 

-cyclodextrin?
A: No. The internal diameter of

-CD (4.7-5.3 Å) is too small for the adamantane cage (approx. 7 Å diameter). You must use

-CD (6.0-6.5 Å) or

-CD. For 1-phenyladamantane,

-CD is the thermodynamic sweet spot.

Q: My 1-phenyladamantane derivative is an oil, not a solid. Is it pure? A: Many 1-substituted adamantanes are waxy solids or oils due to the disruption of the crystal lattice by the phenyl group. Verify purity via


-NMR. If the integration of the phenyl ring (5H) to the adamantane cage (15H) is correct, the physical state is likely normal.

Q: How do I calculate Loading Capacity (LC) vs. Encapsulation Efficiency (EE)? A:

  • LC (%) =

    
    
    
  • EE (%) =

    
    
    
  • Note: For 1-Ph-Ad systems, aim for an EE > 70% and LC > 10%.

References
  • Adamantane in Drug Delivery Systems and Surface Recognition.

    • Source: Molecules (MDPI), 2017.
    • Context: Comprehensive review on adamantane lipophilicity and host-guest strategies.[1][2]

  • Cyclodextrin-based polymeric carriers for the delivery of chemotherapeutics.

    • Source: ResearchG
    • Context: Details the polymer conjugation strategies and structural requirements for stability.
  • Structural Insights into Host–Guest Complex

    
    -Cyclodextrin and Adamantane Derivatives. 
    
    • Source: MDPI, 2021.
    • Context: Provides crystallographic and NMR data supporting the need for spacers in bulky adamantane deriv

Sources

Technical Support Center: Aggregation Issues in 1-Phenyladamantane Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing aggregation issues in 1-phenyladamantane nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. The inherent hydrophobicity and rigid, bulky structure of 1-phenyladamantane present unique challenges in achieving stable nanoparticle dispersions. This resource synthesizes fundamental principles of colloid science with practical, field-proven strategies to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-phenyladamantane nanoparticles aggregating?

A1: Aggregation of 1-phenyladamantane nanoparticles is primarily driven by their high surface energy and strong van der Waals forces.[1][2] The adamantane cage is highly lipophilic, leading to strong hydrophobic interactions that cause the nanoparticles to cluster together in aqueous environments to minimize their contact with water.[2][3] This process is thermodynamically favorable and can be exacerbated by factors such as inappropriate solvent conditions, high nanoparticle concentration, and unsuitable pH or ionic strength.[1]

Q2: What is the ideal solvent for synthesizing and dispersing 1-phenyladamantane nanoparticles?

A2: The ideal solvent system will depend on your specific synthesis method (e.g., nanoprecipitation, emulsion evaporation). For nanoprecipitation, a water-miscible organic solvent in which 1-phenyladamantane is highly soluble is required. This "good" solvent is then rapidly mixed with an aqueous "poor" solvent to induce nanoparticle formation.[4] A common choice is a polar aprotic solvent like tetrahydrofuran (THF) or acetone as the organic phase and purified water as the aqueous phase. The key is to achieve rapid supersaturation to promote nucleation over particle growth.[4]

Q3: How can I prevent aggregation during the synthesis process?

A3: Preventing aggregation from the outset is crucial. The most effective strategy is the inclusion of stabilizers in your formulation.[1] These can be surfactants or polymers that adsorb onto the nanoparticle surface during formation, creating a protective barrier that prevents individual particles from sticking together.[5] The choice of stabilizer and its concentration are critical parameters to optimize.

Q4: Can I reverse aggregation once it has occurred?

A4: Reversing aggregation can be challenging. Mild aggregation or flocculation may sometimes be reversed by gentle sonication or by adjusting the pH to increase surface charge and electrostatic repulsion.[1] However, severe, irreversible aggregation, where nanoparticles have fused, is often impossible to reverse. Therefore, the focus should be on prevention.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common aggregation problems.

Visual Observation: Cloudy or Precipitated Suspension

If your nanoparticle suspension appears cloudy, has visible precipitates, or sediments upon standing, it is a clear indication of aggregation.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Stabilizer Concentration 1. Increase the concentration of your chosen stabilizer in increments. 2. Experiment with different types of stabilizers (see Table 1).An inadequate amount of stabilizer will not provide complete surface coverage, leaving exposed hydrophobic patches that can lead to aggregation.
Inappropriate Stabilizer 1. If using an ionic surfactant, ensure the pH of the medium is not near its pKa. 2. Consider switching to a non-ionic or polymeric stabilizer for broader pH and salt stability.The effectiveness of ionic surfactants is highly dependent on pH. Non-ionic and polymeric stabilizers provide steric hindrance, which is less sensitive to environmental conditions.
High Nanoparticle Concentration 1. Reduce the initial concentration of 1-phenyladamantane in the organic phase. 2. Dilute the final nanoparticle suspension.A higher concentration of nanoparticles increases the frequency of collisions, making aggregation more likely.
Residual Organic Solvent 1. Ensure complete evaporation of the organic solvent after synthesis (if applicable). 2. Use techniques like dialysis or tangential flow filtration for purification.Residual organic solvent can alter the polarity of the continuous phase and destabilize the nanoparticles.
Characterization Data Indicates Aggregation

Your characterization data can provide early warnings of aggregation before it becomes visually apparent.

Characterization Technique & Observation Interpretation & Troubleshooting
Dynamic Light Scattering (DLS): - High Polydispersity Index (PDI > 0.3) - Large Z-average diameter (> 500 nm) - Multiple peaks in the size distributionA high PDI and large Z-average suggest a broad size distribution and the presence of aggregates.[6][7] Multiple peaks may indicate distinct populations of primary nanoparticles and larger aggregates. Troubleshooting: Re-evaluate your stabilizer type and concentration. Optimize synthesis parameters like mixing speed and temperature.
Transmission Electron Microscopy (TEM): - Clusters of nanoparticles - Fused or indistinct particle boundariesTEM provides direct visual evidence of aggregation.[8][9] It can help distinguish between reversible flocculation and irreversible aggregation. Troubleshooting: Sample preparation for TEM can sometimes induce aggregation.[10] Compare with DLS data from the liquid suspension. If aggregation is confirmed, focus on improving the stabilization strategy.
Zeta Potential: - Value between -20 mV and +20 mVA zeta potential close to neutral indicates low electrostatic repulsion between nanoparticles, making them prone to aggregation.[8] Troubleshooting: If using an ionic stabilizer, adjust the pH of the suspension to be further from the isoelectric point. Consider adding a secondary, charged stabilizer.

In-Depth Protocols

Protocol 1: Synthesis of Stabilized 1-Phenyladamantane Nanoparticles via Nanoprecipitation

This protocol outlines a general method for producing stabilized 1-phenyladamantane nanoparticles.

Materials:

  • 1-phenyladamantane

  • Water-miscible organic solvent (e.g., THF, acetone)

  • Stabilizer (e.g., Polysorbate 80, Pluronic F-127, Polyvinyl alcohol)

  • Purified water (e.g., Milli-Q)

Procedure:

  • Organic Phase Preparation: Dissolve 1-phenyladamantane and the chosen stabilizer in the organic solvent. The concentration will need to be optimized, but a starting point is 1-5 mg/mL for 1-phenyladamantane and a 1:1 to 1:5 weight ratio of 1-phenyladamantane to stabilizer.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water.

  • Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase under vigorous stirring. The volume ratio of the aqueous to organic phase should be high (e.g., 10:1) to ensure rapid supersaturation.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • Purification (Optional): To remove excess stabilizer and any non-encapsulated material, the nanoparticle suspension can be purified by dialysis against purified water or by centrifugal filtration.

  • Characterization: Characterize the nanoparticle suspension for size, PDI, and zeta potential using DLS. Visualize the nanoparticles using TEM to confirm their morphology and assess for aggregation.

Protocol 2: Troubleshooting Aggregation with Surface Modification

If standard stabilization methods are insufficient, surface modification can provide enhanced stability. A bio-inspired coating of polydopamine (PDA) can create a hydrophilic surface on hydrophobic nanoparticles.[11]

Materials:

  • Pre-formed, aggregated, or unstable 1-phenyladamantane nanoparticle suspension

  • Dopamine hydrochloride

  • Tris buffer (10 mM, pH 8.5)

Procedure:

  • Preparation: To your 1-phenyladamantane nanoparticle suspension, add Tris buffer to a final concentration of 10 mM.

  • Coating: Add dopamine hydrochloride to a final concentration of 1-2 mg/mL.

  • Polymerization: Stir the suspension at room temperature for 4-24 hours, open to the air. The solution will gradually darken as the dopamine polymerizes and coats the nanoparticles.

  • Purification: Purify the PDA-coated nanoparticles by centrifugation and redispersion in purified water to remove unreacted dopamine and soluble polydopamine.

  • Characterization: Analyze the coated nanoparticles by DLS and TEM. The hydrodynamic diameter will increase due to the PDA layer, but the PDI should decrease, and stability in aqueous media should be significantly improved.

Data and Visualization

Table 1: Recommended Stabilizers for 1-Phenyladamantane Nanoparticles
Stabilizer TypeExampleMechanism of StabilizationRecommended Starting Concentration (w/v)
Non-ionic Surfactant Polysorbate 80 (Tween® 80)Steric Hindrance0.1 - 1.0%
Polymeric Stabilizer Polyvinyl Alcohol (PVA)Steric Hindrance0.5 - 2.0%
Block Copolymer Pluronic® F-127Steric Hindrance0.1 - 1.0%
Ionic Surfactant Sodium Dodecyl Sulfate (SDS)Electrostatic Repulsion0.05 - 0.5%
Diagram 1: Troubleshooting Workflow for Nanoparticle Aggregation

Aggregation_Troubleshooting Start Aggregation Observed (Visual or DLS/TEM) Check_Stabilizer Is a stabilizer being used? Start->Check_Stabilizer Add_Stabilizer Add a suitable stabilizer (See Table 1) Check_Stabilizer->Add_Stabilizer No Check_Concentration Is stabilizer concentration optimized? Check_Stabilizer->Check_Concentration Yes Stable_Suspension Stable Nanoparticle Suspension Achieved Add_Stabilizer->Stable_Suspension Increase_Concentration Increase stabilizer concentration incrementally Check_Concentration->Increase_Concentration No Check_Type Is the stabilizer type appropriate? Check_Concentration->Check_Type Yes Increase_Concentration->Stable_Suspension Change_Type Try a different class of stabilizer (e.g., polymeric) Check_Type->Change_Type No Check_NP_Concentration Is nanoparticle concentration too high? Check_Type->Check_NP_Concentration Yes Change_Type->Stable_Suspension Reduce_Concentration Reduce precursor concentration or dilute final suspension Check_NP_Concentration->Reduce_Concentration Yes Surface_Modification Consider surface modification (e.g., PDA coating) Check_NP_Concentration->Surface_Modification No Reduce_Concentration->Stable_Suspension Surface_Modification->Stable_Suspension

Caption: A decision tree for troubleshooting aggregation issues.

Diagram 2: Mechanism of Nanoparticle Stabilization

Stabilization_Mechanisms cluster_0 Unstabilized Nanoparticles cluster_1 Steric Stabilization cluster_2 Electrostatic Stabilization NP1 1-Phenyl- adamantane NP Aggregation Aggregation NP1->Aggregation NP2 1-Phenyl- adamantane NP NP2->Aggregation NP3 NP Polymer1 Polymer Chain NP3->Polymer1 Adsorbed Layer NP4 NP Charge Surface Charge (+/-) NP4->Charge

Sources

Validation & Comparative

Comparative Guide: 1-Phenyladamantane vs. Adamantane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Anchor vs. The Polar Warhead

In medicinal chemistry, the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is a privileged scaffold known as a "lipophilic bullet."[1] However, its application diverges into two distinct functional classes:

  • Functionalized Amines (e.g., Amantadine, Memantine): Where the adamantane cage acts as a channel blocker or steric shield for a polar amine.

  • Aryl-Substituted Scaffolds (e.g., 1-Phenyladamantane): Where the cage serves as a hydrophobic anchor to fill large lipophilic pockets in enzymes (e.g., 11β-HSD1, HIF-1α) or to modulate metabolic stability.

This guide objectively compares the utility of 1-Phenyladamantane (1-PhAd) against standard amine-bearing adamantane derivatives, focusing on pharmacokinetics (PK), structure-activity relationships (SAR), and synthetic accessibility.

Physicochemical & Pharmacological Comparison

The choice between a simple adamantane cage and a 1-phenyl-substituted variant dictates the drug's mechanism of action. 1-PhAd derivatives are typically designed to occupy hydrophobic sub-pockets (S1/S2 sites) in metabolic enzymes, whereas amino-adamantanes target ion channels.

Table 1: Comparative Profile of Adamantane Scaffolds
Feature1-Phenyladamantane (1-PhAd) Amantadine / Memantine Rimantadine
Core Structure Lipophilic Aryl-Cage FusionAmino-Cage (Primary Amine)Amino-Alkyl-Cage
Primary Utility Hydrophobic Anchor / Space Filler Ion Channel Blocker / NMDA Antagonist Viral M2 Channel Blocker
LogP (Approx) ~5.5 - 6.5 (High Lipophilicity)~2.4 (Amantadine)~3.0
Solubility Low (Requires polar appendages)Moderate (as HCl salt)Moderate
Key Targets 11β-HSD1, HIF-1α, DPPIVInfluenza M2, NMDA ReceptorsInfluenza M2
Metabolic Fate Phenyl ring oxidation / Cage hydroxylationExcreted largely unchanged (Renal)Extensive hepatic metabolism
BBB Penetration High (unless polar groups added)High (CNS active)High
Mechanism of Action Differentiation
  • 1-PhAd (Enzyme Inhibition): The phenyl group provides π-stacking opportunities or simply extends the hydrophobic reach of the adamantane cage, critical for high-affinity binding in the deep lipophilic pockets of enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

  • Amantadine (Channel Blocking): The adamantane cage acts as a plug. The ammonium group mimics the hydronium ion (

    
    ) within the M2 proton channel, disrupting viral uncoating.
    

Decision Logic for Scaffold Selection

Use the following decision tree to determine when to deploy the 1-Phenyladamantane scaffold versus standard adamantane amines.

ScaffoldSelection Start Target Identification TargetType Target Class? Start->TargetType IonChannel Ion Channel / CNS Receptor (e.g., NMDA, M2) TargetType->IonChannel Blocker Needed Enzyme Metabolic Enzyme (e.g., 11β-HSD1, DPPIV) TargetType->Enzyme Inhibitor Needed SelectAmantadine Select: Amantadine/Memantine (Steric Bulk + Polar Head) IonChannel->SelectAmantadine Mimic Hydronium/Cation PocketAnalysis Hydrophobic Pocket Size? Enzyme->PocketAnalysis SmallPocket Small/Compact Pocket PocketAnalysis->SmallPocket < 200 ų LargePocket Deep/Extended Hydrophobic Pocket PocketAnalysis->LargePocket > 300 ų SmallPocket->SelectAmantadine Simple Cage SelectPhAd Select: 1-Phenyladamantane (Maximal Hydrophobic Fill + π-Interactions) LargePocket->SelectPhAd Cage + Aryl Extension

Figure 1: Strategic decision tree for selecting adamantane scaffolds based on target binding site characteristics.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyladamantane (Friedel-Crafts Alkylation)

This protocol describes the direct arylation of the adamantane cage. This is the foundational step for creating 1-PhAd libraries.

Objective: Synthesize 1-phenyladamantane from 1-bromoadamantane. Principle: Lewis acid-catalyzed electrophilic aromatic substitution (


).

Materials:

  • 1-Bromoadamantane (1.0 eq)

  • Benzene (Excess, acts as solvent and reagent)

  • Aluminum Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ) (0.1 - 0.2 eq)
  • Quenching: Ice-water, dilute HCl.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve 1-bromoadamantane (2.15 g, 10 mmol) in anhydrous benzene (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Carefully add anhydrous

    
     (133 mg, 1 mmol) in small portions to control the exotherm. Caution: 
    
    
    
    gas evolution.
  • Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 1–3 hours. Monitor by TLC (Hexane eluent) or GC-MS.

    • Checkpoint: The starting bromide spot (

      
      ) should disappear, replaced by the non-polar product (
      
      
      
      ).
  • Quenching: Cool to RT. Pour the reaction mixture slowly onto 50 g of crushed ice/water containing 5 mL conc. HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL).

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Methanol/Water or purify via silica gel chromatography (100% Hexanes).
    
  • Validation:

    
    -NMR (CDCl3): Multiplets at 
    
    
    
    1.7–2.2 (15H, adamantane),
    
    
    7.1–7.4 (5H, phenyl).
Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

To empirically verify the "lipophilic bullet" effect of 1-PhAd vs. Amantadine.

Materials:

  • Octanol (saturated with water)

  • Water (saturated with octanol, phosphate buffered to pH 7.4)

  • HPLC system with UV detection.

Methodology:

  • Preparation: Dissolve test compounds (1-PhAd derivative vs. Amantadine) in water-saturated octanol at 1 mM.

  • Equilibration: Mix 2 mL of the octanol solution with 2 mL of octanol-saturated buffer in a centrifuge tube.

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC.

  • Calculation:

    
    .
    
    • Expected Result: 1-Phenyladamantane derivatives will show LogD > 4.0; Amantadine will show LogD < 2.5 (pH dependent).

Case Study: 11β-HSD1 Inhibitors

The most prominent application of 1-phenyladamantane is in the development of 11β-HSD1 inhibitors for Type 2 Diabetes and Metabolic Syndrome.

The Challenge: Inhibitors must block the conversion of cortisone to cortisol in the liver. The active site contains a bulky hydrophobic region.

Comparative Performance:

  • Simple Adamantane (e.g., Adamantyl-amide): Provides moderate potency (

    
     nM) but often suffers from rapid metabolic clearance due to exposed cage hydroxylation.
    
  • 1-Phenyladamantane Derivatives:

    • Potency: The phenyl ring engages in

      
       stacking with Tyr177 or fills the hydrophobic vestibule more completely, often improving potency to low nanomolar range (
      
      
      
      nM).
    • Metabolic Stability: Substitution at the bridgehead position (1-position) blocks the primary site of metabolic oxidation, forcing metabolism to the less reactive secondary sites or the phenyl ring, often extending half-life (

      
      ).
      

Data Summary (Representative SAR):

Scaffold Variant

(h11β-HSD1)
Microsomal Stability (

)
Notes
Adamantane-1-amide 120 nM15 minRapid cage oxidation.
1-Phenyladamantane-3-amide 8 nM > 60 min Phenyl group blocks metabolism & improves fit.
Memantine-based amide 450 nM45 minPolar methyls clash with hydrophobic pocket.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Medicinal Chemistry. Link

  • Spasov, A. A., et al. (2000).[2] "Adamantane derivatives: Pharmacological and toxicological properties." Pharmaceutical Chemistry Journal. Link

  • Boyle, C. D., et al. (2009). "Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link

  • Yeh, V. S., et al. (2006).[3] "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." BenchChem Technical Support. Link

Sources

Comparative Analysis: Polymers Functionalized with 1-Phenyladamantane Moieties vs. Conventional Aromatic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diamondoid" Advantage

In the realm of high-performance engineering plastics, the incorporation of 1-phenyladamantane moieties represents a strategic disruption to the classic trade-off between thermal stability and processability . Conventional aromatic polymers (e.g., standard polyimides, polyarylene ethers) often suffer from poor solubility due to strong


 stacking, making them difficult to process despite their high thermal resistance.

The 1-phenyladamantane moiety—a rigid, bulky, diamondoid cage attached to a phenyl ring—introduces a unique "molecular ball bearing" effect. This guide analyzes how this specific moiety enhances glass transition temperature (


) through rigidity while simultaneously improving solubility by disrupting chain packing, compared to non-adamantane equivalents.
Key Performance Differentiators
FeatureWith 1-Phenyladamantane Without (Standard Aromatic/Alkyl) Impact
Thermal Stability (

)
Significantly Higher (>250°C typical)Moderate to High (varies by backbone)Enhanced: Cage rigidity restricts chain mobility.
Solubility Soluble in common organic solvents (CHCl

, THF)
Often Insoluble / Requires aggressive solvents (H

SO

, NMP)
Superior: Bulky cage disrupts

-stacking.
Dielectric Constant (

)
Low (~2.5 - 2.8)Standard (~3.0 - 3.5)Improved: Large free volume reduces polarization.
Optical Clarity High Transparency (UV-Vis)Often Yellow/Opaque (Charge Transfer Complex)Critical: Reduced CTC formation.

Structural & Mechanistic Analysis

The 1-phenyladamantane moiety acts as a rigid, bulky pendant or backbone node . Its influence is best understood through the lens of Free Volume Theory and Chain Packing frustration.

Mechanism of Action[1][2][3][4]
  • Steric Inhibition of Packing: Unlike planar phenyl rings in standard polyimides (which stack efficiently), the 3D adamantane cage prevents close chain packing. This increases fractional free volume (FFV) , enhancing solubility and lowering the dielectric constant.

  • Rotational Restriction: Despite increasing free volume, the massive bulk of the adamantane cage hinders the segmental rotation of the polymer backbone. This paradoxically raises the

    
    , a feat difficult to achieve with simple alkyl side chains (which lower 
    
    
    
    via plasticization).
Visualization: Structure-Property Relationship

G Moiety 1-Phenyladamantane Moiety Bulk High Steric Bulk (Diamondoid Cage) Moiety->Bulk Rigidity High Structural Rigidity Moiety->Rigidity Packing Disrupted Chain Packing (Reduced u03c0-u03c0 Stacking) Bulk->Packing Mobility Restricted Segmental Motion Rigidity->Mobility Packing->Mobility Unique Balance Solubility Enhanced Solubility (Processability) Packing->Solubility Dk Lower Dielectric Constant Packing->Dk Tg Increased Tg (Thermal Stability) Mobility->Tg

Caption: The 1-phenyladamantane moiety simultaneously disrupts packing (improving solubility) and restricts motion (improving thermal stability), breaking the traditional polymer trade-off.

Comparative Performance Metrics

The following data compares a representative Polyimide containing 1-phenyladamantane (PI-Ad) against a standard Polypyromellitimide (PI-Ref, e.g., PMDA-ODA type) and a flexible Alkyl-substituted Polyimide (PI-Alkyl) .

Table 1: Thermal and Physical Properties
PropertyPI-Ad (1-Phenyladamantane) PI-Ref (Standard Aromatic) PI-Alkyl (Flexible Chain) Significance

(°C)
280 - 325 300 - 400 (often no

before dec.)
150 - 220PI-Ad maintains high heat resistance without becoming intractable.

(°C)
~540 ~550 - 580< 450Adamantane cage is thermally robust, unlike simple alkyl chains.
Solubility Soluble (NMP, DMAc, CHCl

)
Insoluble (requires H

SO

)
SolublePI-Ad allows for solution casting of films (critical for electronics).
Refractive Index 1.58 - 1.62 1.65 - 1.75~1.55Lower index is crucial for optoelectronic waveguides.
Dielectric Const. 2.6 - 2.8 3.1 - 3.52.8 - 3.0Lower

reduces signal delay in microchips.

Analysis:

  • vs. Standard PI: The PI-Ad sacrifices a marginal amount of absolute thermal decomposition stability (

    
    ) for a massive gain in processability (solubility).
    
  • vs. Alkyl PI: The PI-Ad offers superior thermal stability. Alkyl chains act as plasticizers, lowering

    
    , whereas the adamantane cage acts as a "rigid anchor."
    

Experimental Protocols

To validate these properties, specific synthesis and characterization workflows are required.

Protocol A: Synthesis of 1-Phenyladamantane Containing Polymers (Friedel-Crafts Route)

This method creates high-performance microporous polymers or functionalized polysulfones.

Reagents:

  • 1-Bromoadamantane (Precursor)[1]

  • Aromatic Backbone (e.g., Biphenyl, Polysulfone)

  • Catalyst: AlCl

    
     or FeCl
    
    
    
  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Preparation: Dissolve the aromatic polymer/monomer in anhydrous DCE under N

    
     atmosphere.
    
  • Activation: Add 1-Bromoadamantane (1.2 eq per repeat unit). Cool to 0°C.

  • Catalysis: Slowly add AlCl

    
     (1.5 eq). The solution will likely darken (formation of carbocation complex).
    
  • Reaction: Reflux at 80°C for 12–24 hours. The evolution of HBr gas indicates reaction progress.

  • Quenching: Pour reaction mixture into methanol acidified with HCl.

  • Purification: Filter the precipitate. Soxhlet extract with methanol for 24h to remove unreacted catalyst/adamantane.

  • Drying: Vacuum dry at 120°C overnight.

Protocol B: Characterization of Thermal Stability ( & )

Objective: Confirm the "Rigidizing Effect" of the moiety.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 50°C to 800°C under N

      
      .
      
    • Target Metric: 5% weight loss temperature (

      
      ).[2] Expect >500°C for PI-Ad.
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to 350°C (erase thermal history), Cool to 50°C.

    • Cycle 2: Heat to 400°C at 20°C/min.

    • Target Metric: Identify inflection point (

      
      ). Note: Some PI-Ad polymers may have weak transitions due to extreme rigidity; TMA (Thermomechanical Analysis) may be required as a backup.
      
Visualization: Experimental Characterization Flow

Experiment cluster_Solubility Step 1: Processability Check cluster_Thermal Step 2: Thermal Validation Start Synthesized Polymer (PI-Ad) SolventTest Dissolve in CHCl3 / NMP Start->SolventTest FilmCast Cast Transparent Film? SolventTest->FilmCast If Soluble TGA TGA Analysis (N2, 10°C/min) FilmCast->TGA DSC DSC Analysis (2nd Heat) TGA->DSC Result1 Td(5%) > 500°C? TGA->Result1 Result2 Tg > 280°C? DSC->Result2 Success Validated High-Performance PI-Ad Polymer Result1->Success Yes Result2->Success Yes

Caption: Validation workflow to confirm the dual benefits of solubility and thermal stability.

References

  • Synthesis of Adamantane-Containing Polyimides: Comparison of thermal properties and solubility of polyimides derived from various dianhydride and diamine monomers. Source: National Institutes of Health (NIH) / PMC.

  • Adamantane Functionalized Polymers & LCST Behavior: Study on adamantane functionalized poly(2-oxazoline)s demonstrating tunable properties via molecular recognition. Source: MDPI / NIH.

  • Microporous Polymers via Friedel-Crafts Reaction: Synthesis of microporous polymers using 1-bromoadamantane and benzene/biphenyl (creating 1-phenyladamantane linkages). Source: Royal Society of Chemistry (RSC).

  • Polymerizability of Adamantyl Monomers: Evaluation of exomethylene monomers based on adamantyl frameworks and their high glass transition temperatures. Source: Royal Society of Chemistry (RSC) - Polymer Chemistry.

  • Adamantane in Drug Design & Materials: Review of adamantane's structural properties, including lipophilicity and rigidity, relevant for both drug delivery and polymer reinforcement. Source: BenchChem / Chemical Data.

Sources

comparing the metabolic stability of 1-phenyladamantane with other lipophilic groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyladamantane serves as a potent "lipophilic bullet" in drug design, used to fill large hydrophobic pockets (e.g., in 11


-HSD1 or DPPIV inhibitors). However, its utility is frequently compromised by poor metabolic stability .

While the phenyl group blocks one bridgehead position, the remaining tertiary carbons on the adamantane cage act as metabolic "soft spots," susceptible to rapid CYP450-mediated hydroxylation. In modern lead optimization, Bicyclo[1.1.1]pentane (BCP) has emerged as a superior bioisostere, offering similar space-filling properties with significantly enhanced metabolic stability and improved solubility.

Scientific Deep Dive: The Metabolic Liability of Adamantane

To understand the instability of 1-phenyladamantane, one must analyze the thermodynamics of Cytochrome P450 (CYP) oxidation.

The Mechanism of Instability

CYP450 enzymes typically oxidize substrates via a high-valent iron-oxo species (Compound I). This species abstracts a hydrogen atom from the substrate.[1][2] The rate of this abstraction is governed largely by the Bond Dissociation Energy (BDE) of the C-H bond being broken.

  • Aromatic C-H (Phenyl): ~110 kcal/mol (Very Strong)[3]

  • Secondary Aliphatic C-H (Adamantane

    
    ):  ~98-100 kcal/mol
    
  • Tertiary Aliphatic C-H (Adamantane Bridgehead): ~96 kcal/mol (Weakest)

The Fate of 1-Phenyladamantane

In 1-phenyladamantane, the C1 position is quaternary and blocked from oxidation. However, the molecule retains three other tertiary bridgehead carbons (C3, C5, C7).

  • Primary Metabolic Pathway: CYP450 enzymes preferentially attack these exposed tertiary carbons, leading to the formation of 3-hydroxy-1-phenyladamantane (and di/tri-hydroxy species).

  • Secondary Pathway: If the cage is sterically occluded by the enzyme active site, oxidation may occur on the phenyl ring (para-hydroxylation), but this is kinetically less favorable due to the higher BDE.

Visualization: Metabolic Soft Spots

The following diagram illustrates the metabolic vulnerability of the adamantane scaffold compared to the phenyl ring.

MetabolicPathways Substrate 1-Phenyladamantane CYP CYP450 (Compound I) Substrate->CYP Binding Met1 3-Hydroxy-1-phenyladamantane (Major Metabolite) CYP->Met1 Tertiary C-H Abstraction (Fastest, Low BDE) Met2 4-Hydroxy-1-phenyladamantane (Minor Metabolite) CYP->Met2 Secondary C-H Abstraction (Slower) Met3 p-Hydroxyphenyl-adamantane (Minor Metabolite) CYP->Met3 Aromatic Oxidation (High BDE Barrier)

Caption: Metabolic fate of 1-phenyladamantane. The red arrow indicates the dominant pathway driven by the weak tertiary C-H bond strength.

Comparative Analysis: Adamantane vs. Alternatives

This section objectively compares 1-phenyladamantane against standard lipophilic groups used in drug discovery.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature1-PhenyladamantaneTert-Butyl GroupPhenyl GroupBicyclo[1.1.1]pentane (BCP)
Dimensionality 3D (Spherical)3D (Spherical)2D (Planar)3D (Linear/Spherical)
Lipophilicity Very HighHighModerateModerate
Metabolic Stability Low (Bridgehead oxidation)Low (Methyl oxidation)Moderate (Para-hydroxylation)High (No tertiary C-H)
Solubility PoorPoorModerateImproved
Bioisostere Role Filling large hydrophobic pocketsFilling small hydrophobic pockets

-

stacking interactions
Stable spacer / Phenyl mimic
Detailed Comparison
1. vs. Tert-Butyl[4]
  • Similarity: Both are spherical,

    
    -rich groups used to fill space.
    
  • Liability: Both are metabolically unstable. Tert-butyl groups are prone to oxidation of the methyl groups (

    
    ) or dealkylation.
    
  • Verdict: Adamantane is bulkier and more lipophilic but does not solve the stability issue inherent to tert-butyl.

2. vs. Bicyclo[1.1.1]pentane (BCP)[4][5][6]
  • The "Super-Isostere": BCP is widely considered the superior alternative. It mimics the vector geometry of a phenyl ring and the space-filling of a tert-butyl group but lacks the electron-rich aromatic system and the weak tertiary C-H bonds of adamantane (the bridgehead hydrogens in BCP have a much higher BDE due to ring strain and s-character).

  • Data Support: Studies consistently show BCP analogues exhibit lower intrinsic clearance (

    
    ) and higher aqueous solubility compared to their adamantane or phenyl counterparts.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of 1-phenyladamantane or its analogues, the Microsomal Stability Assay is the industry standard. This protocol ensures self-validating results through the use of positive and negative controls.

Workflow Diagram

AssayWorkflow Prep 1. Preparation 1 µM Test Compound 0.5 mg/mL Microsomes (HLM/RLM) PreInc 2. Pre-Incubation 37°C for 5-10 mins Prep->PreInc Start 3. Initiation Add NADPH (Cofactor) PreInc->Start Sampling 4. Sampling Timepoints 0, 5, 15, 30, 45, 60 min Start->Sampling Quench 5. Termination Add Ice-Cold Acetonitrile + Internal Std Sampling->Quench Analysis 6. Analysis LC-MS/MS (Parent Depletion) Quench->Analysis Calc 7. Calculation Plot ln(% Remaining) vs Time Determine t1/2 and CLint Analysis->Calc

Caption: Standard operating procedure for determining intrinsic clearance (


) in liver microsomes.
Detailed Protocol Steps
  • Preparation: Prepare a 10 mM stock of 1-phenyladamantane in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Controls:

    • Positive Control: Verapamil or Testosterone (high clearance) to verify enzyme activity.

    • Negative Control: Incubate without NADPH to rule out chemical instability.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Sampling: At defined intervals (0, 15, 30, 60 min), remove aliquots.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge samples and analyze the supernatant via LC-MS/MS. Monitor the transition of the parent ion.

  • Calculation:

    
    
    

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. Link

  • Tyzack, J. D., et al. (2016).[7] "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism." Journal of Chemical Information and Modeling. Link

  • Wleklinski, M., et al. (2016). "Adamantane: A Lipophilic Bullet for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Creative Bioarray. "Microsomal Stability Assay Protocol." Link

Sources

A Senior Application Scientist's Guide to the Validation of In Silico Models for Predicting the Activity of 1-Phenyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous In Silico Model Validation

The adamantane cage, a rigid and lipophilic three-dimensional scaffold, is a privileged structure in medicinal chemistry.[1] Its incorporation into molecules like 1-phenyladamantane derivatives has led to compounds with a wide array of biological activities, including antiviral, anticancer, and neuroprotective effects.[1][2][3] As we navigate the complex landscape of drug discovery, in silico models—such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling—have become indispensable tools for accelerating the identification and optimization of lead compounds.[4][5] They offer a cost-effective and rapid means to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing.

However, the predictive power of any computational model is meaningless without rigorous validation. A model is a simplified representation of an infinitely complex biological reality, and its usefulness is measured by its ability to accurately predict the phenomenon of interest.[6] The validation process is therefore not a mere formality but a fundamental requirement to establish the credibility and reliability of in silico predictions.[7] This guide provides a comparative framework for validating computational models for 1-phenyladamantane derivatives, blending theoretical principles with actionable experimental protocols to ensure your computational predictions translate into tangible laboratory results.

Comparing In Silico Approaches for 1-Phenyladamantane Derivatives

The choice of a computational model depends on the available data and the specific research question. For 1-phenyladamantane derivatives, three primary approaches are commonly employed.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical in nature, correlating variations in the physicochemical properties (descriptors) of compounds with their biological activities.[4] These models are particularly useful when a set of derivatives with known activities is available, but the 3D structure of the biological target is unknown. The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized analogs.

  • Molecular Docking: When the 3D structure of the target protein is known, molecular docking predicts the preferred orientation of a ligand within the binding site and estimates the binding affinity.[8] This method is invaluable for understanding structure-activity relationships (SAR) at a molecular level, visualizing key interactions (e.g., hydrogen bonds, hydrophobic contacts), and screening virtual libraries for potential binders.[9][10]

  • Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for optimal molecular interaction with a specific target.[11][12] This approach is versatile; it can be ligand-based, derived from a set of active molecules, or structure-based, extracted from a ligand-protein complex.[13][14] It excels at scaffold hopping—identifying novel chemical structures that match the essential features for activity.[12]

The following table summarizes a comparative overview of these models in the context of adamantane derivatives.

In Silico Model Primary Application Key Performance Metrics Strengths Limitations Relevant Citations
QSAR Predicting activity for new analogs based on existing data.R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error).Does not require target structure; excellent for lead optimization within a known series.Limited to the chemical space of the training set (applicability domain); predictive power depends heavily on data quality.[4][15][16][17]
Molecular Docking Predicting binding mode and affinity; virtual screening.Docking Score (e.g., kcal/mol), RMSD (Root Mean Square Deviation) of the docked pose.Provides 3D visualization of interactions; useful for rational drug design and target-based screening.Scoring functions are approximations and may not perfectly correlate with experimental affinity; protein flexibility can be a challenge.[8][9][10][18]
Pharmacophore Modeling Virtual screening; scaffold hopping; identifying key interaction features.Fit Value, Enrichment Factor, ROC Curve analysis.Can be used with or without a target structure; excellent for finding diverse chemical scaffolds.Can be an oversimplification of complex binding interactions; success depends on the quality of the initial alignment or structure.[11][12][13][14]

A Self-Validating Framework: From Computational Prediction to Experimental Confirmation

The credibility of an in silico model is built through a multi-stage validation process. It begins with computational checks and must culminate in experimental verification.[7][19] Relying solely on internal statistical metrics (e.g., cross-validation) is insufficient and can be misleading.[20] Prospective validation—using the model to predict the activity of new, experimentally untested compounds—is the gold standard.[20]

The diagram below illustrates a robust workflow for this process.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase Data Data Curation (Known 1-Phenyladamantane Analogs) ModelDev Model Development (QSAR, Docking, etc.) Data->ModelDev CompVal Computational Validation (Cross-Validation, Test Sets) ModelDev->CompVal Internal & External Validation Predict Prediction of Novel Compounds CompVal->Predict Refined Model Synthesis Chemical Synthesis of Prioritized Hits Predict->Synthesis Top Candidates Assay Biological Assay (e.g., Tdp1 Inhibition) Synthesis->Assay Assay->CompVal Experimental Confirmation SAR SAR Analysis & Data Feedback Assay->SAR SAR->Data New Data Points (Model Refinement)

Caption: Integrated workflow for in silico model validation.

This workflow is a self-validating loop. The process begins with computational modeling and validation, which guides the selection of compounds for synthesis.[21] The subsequent experimental results not only confirm or refute the model's predictions but also provide new, high-quality data to refine and improve the next generation of models.[22]

Experimental Protocol: Validating Predictions Against Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

Many adamantane derivatives have been investigated as inhibitors of Tdp1, an enzyme involved in DNA repair that serves as a promising target for anticancer therapy.[18] An in silico model might predict that a novel 1-phenyladamantane derivative binds to the Tdp1 catalytic pocket. The following protocol details a fluorescence-based assay to experimentally validate this prediction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a computationally predicted 1-phenyladamantane derivative against human Tdp1.

Principle: This assay uses a short, single-stranded DNA oligonucleotide substrate labeled with a fluorophore (FAM) at one end and a quencher (BHQ1) at the other. In its intact, hairpin-like state, the quencher suppresses the fluorophore's signal. Active Tdp1 enzyme cleaves the phosphodiester bond between a tyrosine mimic and the DNA, releasing the fluorophore from the quencher's proximity and causing a measurable increase in fluorescence. A potent inhibitor will prevent this cleavage, resulting in a low fluorescence signal.

Materials:

  • Recombinant human Tdp1 enzyme

  • Tdp1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT)

  • Fluorescently-labeled DNA substrate

  • Test compound (1-phenyladamantane derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., a known Tdp1 inhibitor)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation (Dose-Response):

    • Causality: To determine the IC₅₀, a range of inhibitor concentrations must be tested.

    • Action: Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also prepare equivalent dilutions for the positive control.

  • Assay Plate Setup:

    • Causality: Proper controls are essential to validate the assay itself. The "No Enzyme" control defines the baseline fluorescence, while the "Vehicle Control" (DMSO) represents 100% enzyme activity.

    • Action: Add 1 µL of each compound dilution (or control) to the appropriate wells of a 384-well plate.

      • Test Wells: 1 µL of test compound dilution.

      • Positive Control Wells: 1 µL of positive control dilution.

      • Vehicle Control Wells (100% Activity): 1 µL of DMSO.

      • No Enzyme Control Wells (0% Activity): 1 µL of DMSO.

  • Enzyme and Substrate Preparation:

    • Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.

    • Action:

      • Prepare an "Enzyme Mix" by diluting Tdp1 enzyme to its final working concentration in cold reaction buffer.

      • Prepare a "Buffer Only" mix for the "No Enzyme" control wells.

      • Add 25 µL of the "Enzyme Mix" to all wells except the "No Enzyme" controls. Add 25 µL of "Buffer Only" to the "No Enzyme" wells.

      • Gently mix and incubate the plate at room temperature for 15 minutes.

  • Initiating the Reaction:

    • Causality: The addition of the substrate starts the enzymatic reaction.

    • Action: Prepare a "Substrate Mix" by diluting the fluorescent DNA substrate to its final concentration in reaction buffer. Add 25 µL of this mix to all wells.

  • Data Acquisition:

    • Causality: The reaction is time-dependent. Reading the fluorescence kinetically or at a fixed endpoint after incubation allows for the measurement of reaction velocity.

    • Action: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm for FAM). Read the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Causality: Normalizing the data to the controls allows for accurate calculation of percent inhibition.

    • Action:

      • For each time point, subtract the average fluorescence of the "No Enzyme" control wells from all other wells.

      • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

      • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle))

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This experimental result provides the definitive test of the in silico model's prediction. A low IC₅₀ value for the test compound validates the model's ability to identify potent inhibitors.

Conclusion and Future Directions

The validation of in silico models is a dynamic and essential process that bridges computational theory and experimental reality. For 1-phenyladamantane derivatives, a multi-faceted approach combining QSAR, molecular docking, and pharmacophore modeling can provide a comprehensive understanding of their biological potential. However, the predictions from these models must be treated as hypotheses that require rigorous experimental testing.[6] The true measure of a model's success is not its statistical robustness alone, but its ability to correctly predict the activities of novel compounds in a real-world laboratory setting.[20][22]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.